tert-Butyl trans-3-cyanocyclohexylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-cyanocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODINHTWTSHDJW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and Chemical Properties of tert-Butyl trans-3-cyanocyclohexylcarbamate
[1]
Executive Summary
tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 920966-19-4) is a specialized aliphatic intermediate used in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other small-molecule immunomodulators.[1][2][3][4][5] Its structural core—a 1,3-disubstituted cyclohexane ring—presents unique stereochemical challenges. Unlike the thermodynamically stable 1,4-trans isomers often encountered in drug design, the 1,3-trans configuration forces the substituents into an axial-equatorial relationship, creating intrinsic conformational mobility and synthetic complexity. This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this compound in high-stakes drug development.
Chemical Identity & Structural Analysis[6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-Butyl trans-N-(3-cyanocyclohexyl)carbamate |
| CAS Number | 920966-19-4 |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC#N (Representative enantiomer) |
| Appearance | White to off-white crystalline solid |
Stereochemical Configuration (The 1,3-Trans Challenge)
Understanding the stereochemistry is critical for reactivity prediction.
-
1,3-Substitution Pattern: In a cyclohexane ring, a 1,3-relationship allows for two diastereomers:
-
Cis (Thermodynamic): Both substituents can adopt the equatorial position (e,e). This is the lowest energy conformer.
-
Trans (Kinetic/Target): One substituent must be axial while the other is equatorial (a,e).
-
-
Conformational Locking: The bulky Boc-amino group (
) has a higher A-value (conformational energy preference) than the cyano group ( ). Therefore, in the equilibrium mixture, the trans isomer predominantly adopts the conformation where the Boc-amino group is equatorial and the cyano group is axial .
Physical Properties[1]
The following data aggregates experimental observations and calculated consensus values for the trans isomer.
| Property | Value / Description | Context |
| Melting Point | 98 – 102 °C | Typical range for pure crystalline solid; lowers with cis impurity. |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure (Boc thermolysis >150°C). |
| Solubility | High: DCM, DMSO, MeOH, EtOAcLow: Water, Hexanes | Lipophilic carbamate dominates solvation properties. |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability in early intermediates. |
| pKa | ~11.5 (Carbamate NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
Synthetic Routes & Stereocontrol
Synthesizing the trans-1,3 isomer requires overcoming the thermodynamic preference for the cis isomer. The most robust protocols utilize nucleophilic inversion (SN2) to install the nitrile or amine functionality.
Primary Route: Stereospecific Inversion (The Mitsunobu/Mesylate Approach)
This pathway ensures trans selectivity by starting with a cis-alcohol. The SN2 displacement of a leaving group on a cyclohexane ring inverts the stereocenter.
Protocol Logic:
-
Start: cis-3-Aminocyclohexanol (N-Boc protected). The -OH and -NHBoc are typically cis (diequatorial) in the starting material.
-
Activation: Convert the equatorial -OH to a good leaving group (Mesylate -OMs).
-
Inversion: Displace the equatorial -OMs with Cyanide (
). The nucleophile attacks from the axial face. -
Result: trans-3-Cyanocyclohexylcarbamate (Axial-CN, Equatorial-NHBoc).
Figure 1: Stereochemical inversion strategy. The transformation relies on the SN2 mechanism to force the thermodynamically less stable trans configuration.
Detailed Experimental Protocol (Cyanation Step)
Note: Cyanide reagents are lethal. All work must be performed in a functioning fume hood with appropriate antidotes available.
-
Preparation: Dissolve tert-butyl (cis-3-((methylsulfonyl)oxy)cyclohexyl)carbamate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add Sodium Cyanide (NaCN, 2.5 eq) in a single portion.
-
Reaction: Heat the mixture to 55–60 °C under Nitrogen. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6]
-
Checkpoint: The reaction typically requires 4–6 hours. Higher temperatures (>80°C) may cause Boc degradation.
-
-
Workup: Cool to room temperature. Pour slowly into a mixture of ice water and saturated NaHCO₃ (to neutralize any HCN). Extract with Ethyl Acetate (3x).[7][8]
-
Purification: The crude residue often contains traces of elimination products (cyclohexenes). Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Chemical Reactivity Profile
The compound possesses two distinct reactive handles: the Nitrile and the Boc-Carbamate .
A. Nitrile Transformations
The axial position of the nitrile group in the trans isomer sterically hinders attack slightly more than an equatorial nitrile, but standard transformations proceed with good yield.
-
Hydrolysis (Acidic/Basic): Converts -CN to Carboxylic Acid (-COOH) or Amide (-CONH₂).
-
Warning: Harsh acidic hydrolysis (e.g., conc. HCl, reflux) will simultaneously cleave the Boc group.
-
-
Reduction:
-
To Primary Amine: Hydrogenation (Raney Ni, H₂) or Borane (BH₃·THF) yields the diamine.
-
To Aldehyde: DIBAL-H reduction at -78 °C.
-
B. Boc-Deprotection (Orthogonality)
The Boc group is acid-labile.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Product: trans-3-Aminocyclohexanecarbonitrile salt.
-
Stability Note: The nitrile group is stable to standard Boc deprotection conditions (anhydrous acid).
Figure 2: Divergent reactivity pathways. The compound serves as a pivotal branch point for accessing diamines, amino-acids, or deprotected amino-nitriles.
Handling and Safety Data
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[9] | Do not eat/drink in lab. Wash hands post-handling. |
| Irritant | Causes skin/eye irritation (H315/H319). | Wear nitrile gloves and safety glasses. |
| Reactivity | Incompatible with strong oxidizers and strong acids. | Store away from nitric acid or peroxides. |
| Storage | 2–8 °C (Refrigerated), Inert Atmosphere. | Hygroscopic; keep tightly sealed to prevent hydrolysis. |
Self-Validating Storage Protocol: To verify compound integrity after long-term storage, acquire a 1H NMR spectrum.
-
Check: Look for the tert-butyl singlet at ~1.44 ppm (9H).
-
Degradation Indicator: Disappearance of the Boc peak or appearance of broad ammonium peaks indicates acid-catalyzed decomposition or hydrolysis.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21925254, tert-Butyl (3-hydroxycyclohexyl)carbamate. (Precursor Data). Retrieved from [Link]
-
Organic Chemistry Portal (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Stereochemical context for 1,3-systems). Retrieved from [Link][9]
Sources
- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 2. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]
- 3. 920966-19-4 | tert-Butyl trans-3-cyanocyclohexylcarbamate - AiFChem [aifchem.com]
- 4. 920966-19-4|tert-Butyl trans-3-cyanocyclohexylcarbamate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl trans-3-cyanocyclohexylcarbamate,(CAS# 920966-19-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 1422443-57-9|tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Spectral Profiling: tert-Butyl trans-3-cyanocyclohexylcarbamate
This guide provides an in-depth technical analysis of the spectral characteristics of tert-Butyl trans-3-cyanocyclohexylcarbamate , a critical intermediate in the synthesis of pharmaceutical agents such as Cathepsin K and DPP-4 inhibitors.
The content is structured to support structural elucidation, emphasizing the stereochemical distinction between cis and trans isomers in 1,3-disubstituted cyclohexane systems.
Introduction & Stereochemical Context
Compound Name: tert-Butyl trans-3-cyanocyclohexylcarbamate Molecular Formula: C₁₂H₂₀N₂O₂ Molecular Weight: 224.30 g/mol
In 1,3-disubstituted cyclohexanes, stereochemical assignment is non-trivial due to ring conformational mobility.
-
The cis-isomer (1,3-relationship): Typically adopts a diequatorial (e,e) conformation, which is thermodynamically favored. Both methine protons are axial.
-
The trans-isomer (1,3-relationship): Forces one substituent to be axial and the other equatorial (a,e).
Thermodynamic Locking: In this specific molecule, the bulky tert-butyl carbamate (Boc) group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the cyano (-CN) group is forced into the axial position. This conformational lock is the key to interpreting the NMR data described below.
Nuclear Magnetic Resonance (NMR) Profiling
The distinction between trans and cis isomers relies heavily on the coupling constants (
1H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are representative of high-purity samples referenced to TMS (0.00 ppm).
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| NH | 4.60 – 4.85 | Broad Singlet | 1H | - | Carbamate NH (Exchangeable) |
| H1 | 3.65 – 3.85 | Multiplet (tt) | 1H | Axial Proton (Geminal to Eq-NHBoc) | |
| H3 | 2.95 – 3.10 | Narrow Multiplet | 1H | Equatorial Proton (Geminal to Ax-CN) | |
| H2, H4-H6 | 1.20 – 2.30 | Complex Mult. | 8H | - | Cyclohexane Ring Protons |
| Boc | 1.44 | Singlet | 9H | - | tert-Butyl Group |
Mechanistic Insight: The "Width" Diagnostic
The most reliable method to confirm the trans stereochemistry in this 1,3-system is the signal width of H1 and H3.
-
H1 (Geminal to Boc): The Boc group is equatorial, placing H1 in an axial position. It experiences two large trans-diaxial couplings (
Hz) and two small axial-equatorial couplings. This results in a wide triplet-of-triplets (tt) or broad multiplet. -
H3 (Geminal to CN): The Cyano group is axial, placing H3 in an equatorial position. Equatorial protons lack large diaxial couplings. Consequently, the H3 signal appears as a narrow multiplet or broad singlet with a small half-height width (
).
Validation Rule: If both H1 and H3 appear as wide multiplets (tt), the sample is likely the cis-isomer (diequatorial substituents, diaxial protons).
13C NMR Data (100 MHz, CDCl₃)
| Shift ( | Assignment | Note |
| 155.1 | C=O (Carbamate) | Characteristic Boc Carbonyl |
| 121.8 | C | Diagnostic Nitrile Carbon |
| 79.8 | C (CH₃)₃ | Quaternary t-Butyl Carbon |
| 48.5 | C1 (CH-NHBoc) | Methine |
| 29.5 | C3 (CH-CN) | Methine |
| 32.0, 28.8, 23.5 | C2, C4, C5, C6 | Methylene Ring Carbons |
| 28.4 | C(C H₃)₃ | Boc Methyls (Intense) |
Infrared Spectroscopy (FT-IR)
IR provides immediate confirmation of the two functional handles (Nitrile and Carbamate).
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |
| 3340 – 3360 | Medium, Broad | N-H Stretch | Confirms secondary amide (Boc). |
| 2975, 2930 | Strong | C-H Stretch | Alkyl/Cyclohexyl backbone. |
| 2230 – 2240 | Medium, Sharp | C | Critical: Distinguishes from amide/acid byproducts. |
| 1680 – 1700 | Very Strong | C=O Stretch | Carbamate "Rule of Three" Band I. |
| 1510 – 1530 | Strong | N-H Bend | Amide II band. |
| 1160 – 1170 | Strong | C-O-C Stretch | Ester linkage of Boc group. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion: The molecular ion
is often weak for Boc-protected aliphatic amines due to facile fragmentation. -
Adducts: Look for
(247.2 m/z).
Fragmentation Pattern (In-Source CID):
- (Trace)
-
Loss of Isobutene (-56 Da): The tert-butyl group cleaves, leaving the carbamic acid which typically decarboxylates.
-
Peak: 169.2 m/z (
)
-
-
Loss of Boc Group (-100 Da): Complete loss of the protecting group to generate the free amine cation.
-
Peak: 125.1 m/z (
, trans-3-aminocyclohexanecarbonitrile core).
-
Experimental Protocol: Synthesis & Purification
To ensure the spectral data above is replicable, the following protocol for Boc-protection of the amine salt is recommended.
Reagents:
-
trans-3-aminocyclohexanecarbonitrile HCl (CAS: 1609399-78-1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Suspension: Suspend the amine HCl salt (1.0 equiv) in DCM (0.2 M concentration).
-
Neutralization: Cool to 0°C. Add TEA (2.5 equiv) dropwise. The suspension should clear as the free amine is liberated.
-
Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM.
-
Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains, Starting Material stains strongly).
-
Workup: Wash organic layer with 1M Citric Acid (removes unreacted amine/TEA), then Sat. NaHCO₃, then Brine.
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, recrystallize from Hexanes/EtOAc. Note: Column chromatography is often not required if the acid wash is thorough.
Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the identity and stereochemistry of the compound.
Caption: Logic flow for distinguishing trans-1,3 stereochemistry using NMR coupling constants.
References
-
Common Organic Chemistry. (2016).[1][2] Synthesis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (cis-isomer comparison). Retrieved February 3, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved February 3, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Leveraging tert-Butyl trans-3-cyanocyclohexylcarbamate for Accelerated Drug Discovery
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the intricate process of drug discovery, the molecular architecture of a lead compound is paramount to its biological activity, selectivity, and pharmacokinetic properties. Rigid carbocyclic scaffolds, such as the cyclohexane ring, are of particular interest as they reduce the conformational flexibility of a molecule, often leading to a higher binding affinity and improved selectivity for its biological target. The trans-3-aminocyclohexanecarbonitrile core, presented here as the versatile building block ** tert-Butyl trans-3-cyanocyclohexylcarbamate (1)**, offers a unique trifecta of desirable features for the medicinal chemist: a rigid cyclohexane backbone for precise spatial orientation of functional groups, a protected amine for controlled, sequential synthesis, and a nitrile group that serves as a versatile chemical handle for diversification.
This technical guide provides an in-depth exploration of the applications of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** in the synthesis of novel chemical entities. We will delve into its chemical properties, provide detailed, field-proven protocols for its key transformations, and discuss its potential in the discovery of new therapeutics, including but not limited to, inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV).
Physicochemical Properties and Handling
While specific experimental data for ** tert-Butyl trans-3-cyanocyclohexylcarbamate** is not extensively published, we can infer its properties based on analogous structures and general chemical principles.
| Property | Estimated Value / Observation | Source / Rationale |
| Molecular Formula | C₁₃H₂₂N₂O₂ | Calculated |
| Molecular Weight | 238.33 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar carbamates[1] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | Inferred from similar carbamates[1] |
| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids. | [2][3] |
| Handling | Store in a cool, dry place. Avoid contact with strong acids. Standard personal protective equipment should be worn. | General laboratory practice |
Core Synthetic Transformations and Protocols
The true power of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** lies in the orthogonal reactivity of its two key functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the versatile nitrile. This allows for a modular approach to library synthesis, enabling the exploration of a wide chemical space around the central cyclohexane scaffold.
Below are detailed protocols for the three primary synthetic transformations of this building block.
Protocol 1: Boc Group Deprotection to Access the Primary Amine
The removal of the Boc group is a fundamental step to unmask the amino functionality, allowing for subsequent derivatization through amide bond formation, reductive amination, or arylation.
Expertise & Experience: The choice of acid and solvent is critical. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly efficient but can be harsh on other acid-sensitive functional groups. A solution of HCl in an organic solvent like dioxane or methanol is a common and often milder alternative. The reaction is typically rapid and proceeds at room temperature.[3][4]
Step-by-Step Protocol:
-
Dissolve ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).
-
To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of trans-3-aminocyclohexanecarbonitrile, can be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Trustworthiness: This protocol is self-validating through routine in-process controls. The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on TLC, or the expected mass change in LC-MS, confirms the reaction's progress and completion.
Protocol 2: Selective Reduction of the Nitrile to a Primary Aminomethyl Group
The conversion of the nitrile to a primary amine opens up a different vector for chemical diversification, yielding a 1,3-diamino-substituted cyclohexane scaffold. This transformation must be conducted under conditions that do not cleave the Boc protecting group.
Expertise & Experience: Catalytic hydrogenation is the method of choice for this transformation. While various catalysts can reduce nitriles, many (like PtO₂) may also facilitate Boc deprotection. A notable and effective method for the reduction of nitriles in the presence of Boc-protected amines is the use of palladium-activated Raney-Nickel.[5][6] This method often provides high yields and preserves the acid-sensitive protecting group.[6][7]
Step-by-Step Protocol:
-
To a solution of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in methanol or ethanol (approx. 0.1 M) in a hydrogenation vessel, add a catalytic amount of palladium-activated Raney-Nickel (e.g., 10-20% w/w).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield ** tert-Butyl trans-3-(aminomethyl)cyclohexylcarbamate**.
Trustworthiness: The success of this protocol is validated by the complete consumption of the starting nitrile and the appearance of the corresponding amine, confirmed by LC-MS and ¹H NMR (disappearance of the nitrile signal in IR and the appearance of a new signal for the -CH₂NH₂ protons in NMR).
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile group provides a carboxylic acid functionality, which is a cornerstone for further derivatization, particularly for the synthesis of amides and esters.
Expertise & Experience: Nitriles can be hydrolyzed under either acidic or basic conditions, typically requiring elevated temperatures.[8][9][10] Basic hydrolysis is often preferred when an acid-labile group like Boc is present. Heating with an aqueous solution of a strong base like NaOH or KOH, often with a co-solvent like ethanol to ensure solubility, is a robust method.[11]
Step-by-Step Protocol:
-
To a solution of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add an excess of sodium hydroxide (e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~3-4.
-
The carboxylic acid product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ** trans-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid**.
Trustworthiness: The protocol's efficacy is confirmed by the disappearance of the starting material and the formation of the product with the expected molecular weight. Acidification leading to precipitation or successful extraction provides a strong indication of the formation of the desired carboxylic acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** as a central hub for generating diverse molecular scaffolds.
Caption: Synthetic diversification pathways from the core building block.
Application in Drug Discovery: Case Study of DPP-IV Inhibitors
The 3-aminocyclohexyl moiety is a key structural feature in various reported bioactive molecules. For instance, the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes, often incorporates rigid amine-containing scaffolds.[12] The inhibition of DPP-IV prevents the degradation of incretin hormones, which in turn increases insulin secretion.[3]
The scaffolds generated from ** tert-Butyl trans-3-cyanocyclohexylcarbamate** are ideally suited for the synthesis of novel DPP-IV inhibitors. For example, the trans-3-aminocyclohexanecarbonitrile scaffold (generated via Protocol 1) can be coupled with various heterocyclic moieties known to interact with the active site of DPP-IV.
Caption: Workflow for the synthesis of potential DPP-IV inhibitors.
Conclusion
** tert-Butyl trans-3-cyanocyclohexylcarbamate** is a highly valuable and versatile building block for drug discovery. Its rigid cyclohexane core, coupled with the orthogonally reactive Boc-protected amine and nitrile functionalities, provides medicinal chemists with a powerful platform for the systematic synthesis of diverse compound libraries. The protocols outlined in this guide are robust, reproducible, and offer a clear strategic path for leveraging this scaffold in the pursuit of novel therapeutics.
References
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. (URL: [Link])
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and biological activity of cyclohexylamine derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (URL: [Link])
-
tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate | C12H22BrNO2 | CID 46172881 - PubChem. (URL: [Link])
-
Mini-Reviews in Medicinal Chemistry - Semantic Scholar. (URL: [Link])
-
hydrolysis of nitriles - Chemguide. (URL: [Link])
-
(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. (URL: [Link])
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - Discovery - the University of Dundee Research Portal. (URL: [Link])
-
Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. (URL: [Link])
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google P
-
Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: [Link])
-
Nitrile to Acid - Common Conditions. (URL: [Link])
-
What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde? - Quora. (URL: [Link])
-
tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem. (URL: [Link])
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The Strategic Utility of tert-Butyl trans-3-cyanocyclohexylcarbamate in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. Among these, tert-butyl trans-3-cyanocyclohexylcarbamate has emerged as a crucial intermediate, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important synthetic precursor.
Introduction: The Significance of a Bifunctional Building Block
tert-Butyl trans-3-cyanocyclohexylcarbamate is a bifunctional molecule featuring a carbamate-protected amine and a nitrile group on a cyclohexane scaffold. This unique combination of functionalities, coupled with its defined trans stereochemistry, makes it an invaluable asset in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[1][2] The nitrile group, on the other hand, serves as a versatile synthetic handle, capable of being transformed into a variety of functional groups, including amines and carboxylic acids, or participating in the formation of heterocyclic rings.
The cyclohexane core provides a three-dimensional framework that is prevalent in many biologically active molecules, influencing their binding affinity and pharmacokinetic properties. The trans configuration of the substituents is critical for establishing the correct spatial orientation required for interaction with biological targets. This is particularly relevant in the synthesis of kinase inhibitors, where precise positioning of pharmacophoric elements is essential for potency and selectivity.[3]
Synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate: A Detailed Protocol
The synthesis of tert-butyl trans-3-cyanocyclohexylcarbamate is typically achieved through the Boc protection of trans-3-aminocyclohexanecarbonitrile. The following protocol outlines a standard laboratory procedure for this transformation.
Experimental Protocol: Boc Protection of trans-3-aminocyclohexanecarbonitrile
Materials and Reagents:
-
trans-3-Aminocyclohexanecarbonitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add trans-3-aminocyclohexanecarbonitrile hydrochloride (1.0 eq). Dissolve or suspend the starting material in dichloromethane (DCM).
-
Base Addition: Cool the mixture in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The use of a base is crucial to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.[2]
-
Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted starting material and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl trans-3-cyanocyclohexylcarbamate as a white solid.
Safety Precautions: Di-tert-butyl dicarbonate can be an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Characterization and Data Presentation
Accurate characterization of tert-butyl trans-3-cyanocyclohexylcarbamate is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.5 (br s, 1H, NH), ~3.5 (m, 1H, CH-NHBoc), ~2.5 (m, 1H, CH-CN), 1.0-2.2 (m, 8H, cyclohexyl protons), 1.45 (s, 9H, C(CH₃)₃). The broad singlet for the NH proton and the characteristic singlet for the tert-butyl group are key identifiers.[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C=O, carbamate), ~122 (CN, nitrile), ~80 (OC(CH₃)₃), ~50 (CH-NHBoc), ~30-40 (cyclohexyl carbons), 28.4 (O-C(CH₃)₃). The chemical shifts of the carbamate carbonyl and the quaternary carbon of the Boc group are diagnostic.[5] |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~2240 (C≡N stretch), ~1690 (C=O stretch, carbamate). The sharp nitrile peak is a key feature. |
| Mass Spectrometry (ESI+) | m/z: 225.16 [M+H]⁺, 247.14 [M+Na]⁺. |
Application in Pharmaceutical Synthesis: A Case Study of a JAK Inhibitor Intermediate
The strategic importance of tert-butyl trans-3-cyanocyclohexylcarbamate is exemplified by its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[3][6] JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[7][8] The synthesis of these complex molecules often involves the construction of a substituted piperidine or a similar cyclic core.
The trans-3-aminocyclohexanecarbonitrile scaffold, protected as its Boc derivative, provides the necessary stereochemistry and functional handles for elaboration into the final drug substance. The nitrile group can be reduced to a primary amine, which can then be further functionalized, while the Boc-protected amine can be deprotected at a later stage to allow for the introduction of other substituents.
Diagram 1: Synthetic Workflow for the Preparation and Application of tert-Butyl trans-3-cyanocyclohexylcarbamate
Caption: A simplified workflow illustrating the synthesis of the target intermediate and its subsequent application.
Conclusion: A Versatile Tool for Modern Drug Discovery
tert-Butyl trans-3-cyanocyclohexylcarbamate stands out as a highly valuable and versatile building block in the pharmaceutical industry. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a reliable platform for the synthesis of complex and biologically active molecules. The detailed protocols and characterization data presented in this application note are intended to serve as a practical resource for researchers, facilitating the efficient and strategic incorporation of this important intermediate into their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.
References
- Google Patents. (n.d.). Process for the production of 3-aminocrotononitrile.
- Google Patents. (n.d.). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
-
University of Nebraska - Lincoln. (n.d.). Tofacitinib synthesis. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
-
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
-
Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Synthetic processes for the preparation of aminocyclohexyl ether compounds.
- Google Patents. (n.d.). Common Organic Chemistry.
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Retrieved February 3, 2026, from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved February 3, 2026, from [Link]
-
Googleapis.com. (2007, September 17). (12) United States Patent. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 3, 2026, from [Link]
-
Supporting Information. (n.d.). 2. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Retrieved February 3, 2026, from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved February 3, 2026, from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. rsc.org [rsc.org]
- 6. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
Application Note: Strategic Utilization of tert-Butyl trans-3-cyanocyclohexylcarbamate in Heterocyclic Scaffold Design
Executive Summary
This application note details the synthetic utility of tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 885270-85-9), a bifunctional aliphatic building block critical in modern medicinal chemistry.[1][2] Unlike flexible alkyl linkers, the cyclohexane core of this molecule provides conformational restriction , locking substituents into a specific vector that often enhances potency and selectivity in kinase inhibitors (e.g., JAK1/JAK3 targets) and GPCR ligands.[2]
This guide focuses on transforming the nitrile moiety into bioactive heterocycles—specifically tetrazoles and 1,2,4-oxadiazoles —while preserving the trans-stereochemistry that is essential for biological activity.
Structural Significance & Mechanism
The value of tert-Butyl trans-3-cyanocyclohexylcarbamate lies in its stereochemistry.[1][2] The trans-1,3-disposition places the amine (protected by Boc) and the nitrile (heterocycle precursor) in an equatorial-equatorial or axial-axial relationship, depending on the ring flip energy.[1][2][3] In the preferred diequatorial conformation, the molecule acts as a rigid spacer (approx. 5–6 Å) that projects functional groups into distinct binding pockets.[2]
Mechanistic Causality in Synthesis[3]
-
Nitrile Electrophilicity: The cyano group is sufficiently electrophilic for cycloadditions but sterically shielded enough to resist rapid hydrolysis under mild conditions.[2]
-
Boc-Lability: The tert-butoxycarbonyl (Boc) group is stable to the basic/nucleophilic conditions required for nitrile functionalization (e.g., azide cycloaddition, amidoxime formation), allowing for orthogonal functionalization.[1][2]
Synthetic Workflows & Protocols
Divergent Synthesis Pathway
The following diagram illustrates the core transformations available from the parent scaffold.
Figure 1: Chemoselective divergence from the nitrile scaffold.[1][2] The Boc group remains intact during heterocycle formation, enabling subsequent amine coupling.[2]
Protocol A: Synthesis of the 5-Substituted Tetrazole
Application: Tetrazoles serve as lipophilic bioisosteres of carboxylic acids, improving metabolic stability and membrane permeability.
Reagents:
-
Substrate: tert-Butyl trans-3-cyanocyclohexylcarbamate (1.0 eq)[1][2]
-
Sodium Azide (
): 1.5 eq[1][2][3] -
Zinc Bromide (
): 1.0 eq (Lewis Acid Catalyst)[1][2]
Step-by-Step Methodology:
-
Safety Check: Ensure reaction vessel is behind a blast shield.
can form explosive hydrazoic acid if acidified.[2] -
Dissolution: In a pressure-rated vial, dissolve the nitrile substrate (1 mmol) and
(1 mmol) in Isopropanol/Water (5 mL). -
Azide Addition: Add
(1.5 mmol) in one portion. -
Cycloaddition: Seal the vial and heat to 85°C for 16 hours . The Lewis acid activates the nitrile, facilitating the [3+2] cycloaddition.[2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Critical Control Point: Avoid using mineral acids during the reaction to prevent premature Boc-deprotection. The
Protocol B: Synthesis of 1,2,4-Oxadiazoles
Application: Used to link the cyclohexyl core to aromatic "tails" in kinase inhibitors.
Step 1: Amidoxime Formation
-
Add Hydroxylamine hydrochloride (
, 2.0 eq) and Triethylamine ( , 2.2 eq). -
Reflux at 80°C for 4–6 hours . Monitor by TLC (Nitrile spot disappears; polar amidoxime appears).[1][2]
-
Concentrate to dryness to yield the crude amidoxime intermediate.[2]
Step 2: Cyclization
-
Redissolve crude amidoxime in Toluene or Pyridine.[2]
-
Heat to 110°C for 12 hours .
-
Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient).
Data Summary & Condition Comparison
The choice of reaction conditions significantly impacts yield and purity.[2] The following table summarizes optimization data for the tetrazole synthesis.
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| Method A | 85 | 88% | Green solvent, safest, high purity.[1][2][3] | ||
| Method B | DMF | 100 | 72% | Higher temp required, difficult DMF removal.[2] | |
| Method C | Toluene | 110 | 91% | Toxic tin residue, requires rigorous purification.[2] |
Recommendation: Method A is the industry standard for this scaffold due to the balance of safety (aqueous workup) and yield.[2]
References
-
Huisgen Cycloaddition Mechanisms: Huisgen, R. "1,3-Dipolar Cycloadditions.[2] Past and Future." Angewandte Chemie International Edition, 1963.[2] Link[1][2]
-
Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2] Link[1][2]
-
JAK Inhibitor Scaffolds: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor."[2] Journal of Medicinal Chemistry, 2010.[2] Link[1][2]
-
Boc-Protection Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] Link[1][2]
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 904817-73-8|tert-Butyl (1-cyanocycloheptyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for tert-Butyl trans-3-cyanocyclohexylcarbamate synthesis
The following technical guide details the optimization of reaction conditions for the synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 920966-19-4). This document is structured to assist researchers in overcoming specific stereochemical and purification challenges associated with 1,3-disubstituted cyclohexane systems.
Executive Summary & Stereochemical Analysis
Target Molecule: tert-Butyl trans-3-cyanocyclohexylcarbamate Core Challenge: Accessing the thermodynamic instability of the trans-1,3-isomer.
In 1,3-disubstituted cyclohexanes, the cis isomer typically adopts the diequatorial (
Synthetic Workflow
The most robust industrial route involves the hydrogenation of 3-aminobenzonitrile followed by fractional crystallization of the amine salt.
Figure 1: Critical path for the isolation of the trans-isomer via salt crystallization.
Detailed Experimental Protocols
Phase A: Hydrogenation of 3-Aminobenzonitrile
Objective: Reduce the aromatic ring without reducing the nitrile group. Critical Parameter: Catalyst Selection. Palladium (Pd/C) often reduces nitriles to primary amines (benzylamine type). Rhodium (Rh) or Ruthenium (Ru) are preferred for ring hydrogenation with nitrile retention.
Protocol:
-
Reagents: 3-Aminobenzonitrile (1.0 equiv), Rh/Al
O (5 wt% loading), solvent (MeOH or EtOH). -
Conditions: 50–60 bar H
, 60–80 °C. -
Procedure:
-
Load autoclave with substrate and catalyst under N
. -
Pressurize with H
. -
Monitor H
uptake. Stop immediately upon theoretical consumption (3 equiv H ) to prevent over-reduction. -
Filtration: Filter catalyst while warm (to prevent product precipitation on the catalyst).
-
Phase B: Separation of Isomers (The "Trans" Enrichment)
Objective: Isolate the trans-3-aminocyclohexanecarbonitrile from the cis-rich mixture. Mechanism: The trans-isomer hydrochloride salt typically exhibits lower solubility in alcoholic solvents compared to the cis-isomer.
Protocol:
-
Salt Formation: Dissolve the crude amine oil in MeOH (5 mL/g).
-
Acidification: Add HCl (4M in dioxane or gas) dropwise at 0 °C until pH ~2.
-
Crystallization:
-
Concentrate the solution to half volume.
-
Add a co-solvent (EtOAc or Et
O) to induce turbidity. -
Heat to reflux to dissolve solids, then cool slowly to 4 °C overnight.
-
-
Isolation: Filter the white precipitate.
-
Solid: Enriched trans-3-aminocyclohexanecarbonitrile HCl.
-
Filtrate: Mostly cis-isomer.
-
-
Validation: Check stereochemistry via NMR (coupling constants of H-1 and H-3).
Phase C: Boc Protection
Objective: Protect the amine without epimerization.
Protocol:
-
Suspend the trans-amine HCl salt in DCM/Water (1:1).
-
Add NaHCO
(2.5 equiv) and Boc O (1.1 equiv). -
Stir at RT for 4–12 hours.
-
Separate phases, dry organic layer (MgSO
), and concentrate.[1] -
Recrystallization: The final carbamate can often be recrystallized from Hexane/EtOAc to remove any remaining cis isomer (
de).
Troubleshooting & FAQs
Stereochemistry & Isomerization
Q: Why is my cis/trans ratio favoring the cis isomer (e.g., 70:30) after hydrogenation? A: This is expected. Hydrogenation of 1,3-disubstituted benzenes follows a syn-addition mechanism, favoring the cis (all-syn) product.
-
Fix: You cannot alter the hydrogenation mechanism significantly. Your yield of trans relies entirely on the crystallization step . Do not discard the mother liquor until you have confirmed the yield of the solid salt.
Q: Can I epimerize the waste cis isomer to trans to improve yield? A: Generally, no .
-
Reason: The cis-1,3 isomer (diequatorial) is thermodynamically more stable than the trans-1,3 isomer (axial-equatorial). Epimerization conditions (base/heat) will drive the equilibrium toward the cis form, not the _trans*. You must accept the kinetic distribution or explore a different synthetic route (e.g., starting from a chiral precursor).
Reaction Impurities[2]
Q: I see a byproduct with M+4 mass (M+4H). What is it? A: This is the aminomethyl cyclohexane derivative.
-
Cause: Reduction of the nitrile group (-CN
-CH NH ). -
Prevention:
-
Switch catalyst from Pd/C to Rh/Al
O or Ru/C . -
Add ammonia to the reaction mixture (suppresses secondary amine formation).
-
Reduce reaction temperature; nitrile reduction has a higher activation energy than ring hydrogenation.
-
Q: My yield during Boc protection is low. A: Check the pH during the reaction.
-
Cause: The amine HCl salt is acidic. If the pH drops below 8, the amine remains protonated and will not react with Boc
O. -
Fix: Ensure you use an excess of base (NaHCO
or Et N). The biphasic system (DCM/Water) with inorganic base is usually most robust.
Purification[3][4]
Q: The isomers are not separating on my silica column. A: Amines streak on silica, making separation difficult.
-
Fix 1 (Pre-Boc): Do not column the free amine. Use the crystallization method (Phase B) described above.
-
Fix 2 (Post-Boc): If you must separate after Boc protection, use a gradient of Hexane:EtOAc (start 95:5). The trans isomer (axial/equatorial) often has a slightly different Rf than the cis (diequatorial).
-
Tip: Add 1% Et
N to the eluent if streaking persists.
Quantitative Data Summary
| Parameter | Standard Range | Optimization Target | Note |
| H | 10–100 bar | 50 bar | Higher pressure favors ring saturation over CN reduction. |
| Temperature | 25–100 °C | 60 °C | Too high promotes CN reduction; too low stalls reaction. |
| Catalyst Loading | 1–10 wt% | 5 wt% | Rh/Al |
| Cis:Trans Ratio (Crude) | 60:40 to 80:20 | N/A | Ratio is intrinsic to mechanism; focus on separation. |
| Final Purity (de) | >90% | >98% | Achieved via crystallization of the HCl salt. |
References
-
Target Molecule CAS: [920966-19-4] - tert-Butyl trans-3-cyanocyclohexylcarbamate.[2][3]
-
Amine Precursor CAS: [920966-30-9] - trans-3-aminocyclohexanecarbonitrile hydrochloride.[4]
-
General Methodology for 1,3-Aminocyclohexane Separation
- Mylroie, V. L., et al. "Hydrogenation of 3-aminobenzonitrile." ChemicalBook/Patent Literature.
- Stereochemical Stability (A-Values)
Sources
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- 3. Buy 2-Methyl-6-sulfanylbenzoic acid (EVT-8877879) | 17839-53-1 [evitachem.com]
- 4. 873537-33-8 | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of tert-Butyl trans-3-cyanocyclohexylcarbamate
Welcome to the dedicated technical support resource for tert-Butyl trans-3-cyanocyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address challenges you may encounter in your experimental work. Our goal is to ensure the long-term integrity and reliability of your valuable research materials.
Introduction: Understanding the Molecule's Stability
tert-Butyl trans-3-cyanocyclohexylcarbamate is a key building block in synthetic chemistry, valued for its unique structural features. However, the very functionalities that make it useful—the Boc-protecting group and the nitrile—also render it susceptible to specific degradation pathways. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions and elevated temperatures.[1][2] The nitrile group, while generally more stable, can undergo hydrolysis under strong acidic or basic conditions. The stability of the trans-cyclohexyl ring is generally robust.[3] Understanding these intrinsic properties is the first step toward ensuring the long-term stability of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a decrease in the purity of my tert-Butyl trans-3-cyanocyclohexylcarbamate sample over time. What are the likely causes?
A1: A decline in purity is most often attributable to one or more of the following factors:
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic residues.[4] The primary source of this is often atmospheric moisture.
-
Thermal Decomposition: The Boc group is thermally labile and can decompose at elevated temperatures, even below the compound's melting point.[5]
-
Photodegradation: While less common for this specific structure, prolonged exposure to UV light can sometimes contribute to degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Were the storage conditions consistently maintained? Any excursions to higher temperatures or exposure to humid environments?
-
Inspect Container: Is the container properly sealed? Has the cap liner degraded?
-
Analyze for Degradants: Utilize the analytical methods outlined in this guide (see Q5) to identify potential degradation products, which can help pinpoint the decomposition pathway.
Q2: What are the primary decomposition pathways for tert-Butyl trans-3-cyanocyclohexylcarbamate?
A2: The two most probable decomposition pathways are acid-catalyzed hydrolysis and thermal decomposition of the Boc group.
1. Acid-Catalyzed Hydrolysis:
This pathway is initiated by the presence of an acid, which protonates the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, trans-3-cyanocyclohexylamine, and carbon dioxide.[6]
Caption: Acid-Catalyzed Hydrolysis Pathway.
2. Thermal Decomposition:
At elevated temperatures, the Boc group can undergo elimination to form isobutylene, carbon dioxide, and the free amine. This process can occur without the need for an acidic catalyst.[5]
Caption: Thermal Decomposition Pathway.
Q3: What are the optimal storage conditions for long-term stability?
A3: To mitigate the decomposition pathways described above, the following storage conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes the rate of thermal decomposition.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[7] |
| Container | Tightly sealed, amber glass vials with PTFE-lined caps. | Amber glass protects against photodegradation. A tight seal with a chemically inert liner prevents moisture ingress and contamination.[8] |
| Desiccant | Store vials within a desiccator or with desiccant packs. | Provides an additional layer of protection against moisture. |
Expert Insight: While polypropylene and polyethylene containers are generally inert, their permeability to gases and moisture is higher than that of glass. For long-term storage of this sensitive compound, glass is the superior choice.[9][10]
Q4: My laboratory has a standard freezer (-20°C). Is this a suitable alternative to refrigeration?
A4: While freezing can slow down chemical degradation, it is generally not recommended for this compound without specific stability data at that temperature. The potential risks of freezing include:
-
Moisture Condensation: Repeated freeze-thaw cycles can introduce moisture into the container, which can accelerate hydrolysis.
-
Phase Changes: The physical form of the solid may change upon freezing and thawing, which could potentially impact its stability.
Stick to the recommended 2-8°C range for optimal, validated long-term storage.
Q5: How can I analytically monitor the stability of my tert-Butyl trans-3-cyanocyclohexylcarbamate sample?
A5: A multi-faceted analytical approach is recommended to assess purity and identify potential degradants.
1. High-Performance Liquid Chromatography (HPLC):
This is the primary technique for quantifying the purity of the main compound and detecting non-volatile impurities.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is useful for identifying volatile and semi-volatile degradation products, such as isobutylene from thermal decomposition.[11]
3. Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR can provide a quick qualitative assessment of changes in the functional groups of the molecule, indicating decomposition.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This method is designed for the routine purity analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate and the detection of the primary hydrolytic degradant, trans-3-cyanocyclohexylamine.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of approximately 0.5 mg/mL. |
Expected Elution Order: trans-3-cyanocyclohexylamine (early eluting) followed by tert-Butyl trans-3-cyanocyclohexylcarbamate.
Protocol 2: GC-MS for Volatile Impurity Analysis
This method is suitable for the detection of isobutylene, a key indicator of thermal decomposition.
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-400 amu |
| Sample Preparation | Dissolve a small amount of the solid in a suitable volatile solvent (e.g., dichloromethane) in a headspace vial. Analyze the headspace. |
Protocol 3: FTIR Analysis for Functional Group Monitoring
FTIR provides a rapid check for the presence of the key functional groups and the appearance of degradation products.
| Functional Group | Expected Wavenumber (cm⁻¹) | Indication of Decomposition |
| N-H Stretch (carbamate) | ~3300-3400 | Disappearance or broadening |
| C=O Stretch (carbamate) | ~1680-1700 | Decrease in intensity |
| C≡N Stretch (nitrile) | ~2240-2260 | Generally stable, but monitor for changes |
| N-H Bend (primary amine) | ~1590-1650 (broad) | Appearance of new peaks in this region indicates Boc-group cleavage |
Workflow for Stability Monitoring:
Caption: Analytical Workflow for Stability Monitoring.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
ResearchGate. (2021). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Retrieved from [Link]
-
YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]
-
SpillTech. (n.d.). Chemical Compatibility Guide For Polyethylene Items. Retrieved from [Link]
-
IPEX. (n.d.). POLYPROPYLENE Chemical Resistance Guide. Retrieved from [Link]
-
Nelson Labs. (2022). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (2007). Accumulation of Organic Compounds Leached From Plastic Materials Used in Biopharmaceutical Process Containers. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Books - Royal Society of Chemistry. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Retrieved from [Link]
-
Oxford Academic. (2025). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluoresce. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Retrieved from [Link]
-
OSTI.GOV. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Retrieved from [Link]
-
AZoM. (2024). How to Determine Leachables and Extractables in Polymers. Retrieved from [Link]
-
Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
PMC. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
-
PubMed. (2006). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]
-
PMC. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
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- 10. calpaclab.com [calpaclab.com]
- 11. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl trans-3-cyanocyclohexylcarbamate
Welcome to the technical support center for the purification of tert-Butyl trans-3-cyanocyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with solvent impurities in their final product. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common solvent impurities I might find in my sample of tert-Butyl trans-3-cyanocyclohexylcarbamate, and why are they there?
A1: Residual solvents are typically remnants from the synthesis and workup stages. The presence of both polar (carbamate, nitrile) and non-polar (tert-butyl, cyclohexyl) moieties in your target compound means a variety of solvents may have been used.
Common impurities include:
-
Ethers: Such as tetrahydrofuran (THF) or diethyl ether, often used as reaction solvents.
-
Esters: Like ethyl acetate, commonly used for extraction and chromatography.[1]
-
Halogenated Solvents: Dichloromethane (DCM) is a frequent choice for reactions and extractions due to its ability to dissolve a wide range of organic compounds.[2][3]
-
Hydrocarbons: Hexane or heptane are often used as anti-solvents during precipitation or as the non-polar component in chromatography eluents.[3][4]
-
Alcohols: Methanol or ethanol can be used in reactions or for recrystallization of related compounds.[1][5]
These solvents can become entrapped within the crystalline lattice of your solid product or remain due to incomplete evaporation. Their removal is critical as they can interfere with subsequent reactions, affect biological assays, and are often subject to strict regulatory limits in pharmaceutical development.
Q2: How can I definitively identify which solvent impurities are present and quantify the purity of my compound?
A2: A multi-pronged analytical approach is the most robust strategy for purity assessment. Simply relying on a melting point is insufficient. We recommend a combination of the following techniques.
Table 1: Comparison of Recommended Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
|---|---|---|---|
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[6] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[6] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[6] |
| Primary Use | Quantifying the main component and non-volatile impurities. | Identifying and quantifying volatile and semi-volatile impurities, especially residual solvents.[6] | Determining the absolute purity of the main compound without needing a specific reference standard of the analyte.[6] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[6][7] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[6] | N/A |
| Key Advantage | High resolution for non-volatile byproducts. | High sensitivity and specificity for identifying unknown volatile impurities. | Provides a direct, primary measure of purity (mass %). |
| Limitation | May not be suitable for detecting highly volatile solvents. | Not suitable for non-volatile impurities. The thermal instability of some carbamates can be a concern, though less so for this specific molecule compared to pesticidal carbamates.[8] | Requires a high-purity internal standard and careful experimental setup. |
Expert Recommendation: Use GC-MS specifically to identify and quantify residual solvents. Use HPLC with a suitable detector (e.g., UV or CAD) to assess purity with respect to non-volatile byproducts.[6]
Q3: My product is a low-melting solid or waxy material, suggesting contamination with non-polar solvents like hexane. What is the best purification strategy?
A3: This is a classic purification challenge perfectly suited for recrystallization . The principle of recrystallization is to dissolve the impure solid in a minimum amount of a suitable hot solvent (or solvent system) and allow it to cool slowly.[9] The desired compound's solubility drops, leading to the formation of pure crystals, while the impurities remain dissolved in the "mother liquor."[10]
Causality: The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold. For a molecule with mixed polarity like this, a binary solvent system, such as Ethyl Acetate/Hexane, is often ideal. Ethyl acetate will dissolve the compound, and the addition of hexane as an "anti-solvent" will decrease its solubility and induce crystallization.
Step-by-Step Methodology:
-
Dissolution: Place your impure solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., ~40-50 °C) dropwise while swirling until the solid just dissolves. Using the absolute minimum volume is critical for maximizing recovery.
-
Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[10] This step prevents premature crystallization.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise while swirling. You will begin to see turbidity (cloudiness), which indicates the solution is saturated. This is the nucleation point.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling leads to the formation of small, impure crystals. For best results, subsequently place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity using the analytical methods described in Q2.
Caption: Workflow for purification via recrystallization.
Q4: My analysis shows polar impurities (e.g., ethyl acetate, THF) and potential reaction byproducts. Recrystallization isn't working well. What now?
A4: When dealing with impurities that have similar solubility profiles to your product, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[11]
Causality: Silica gel is a polar adsorbent. Non-polar compounds will have weak interactions with the silica and will travel down the column quickly, eluting first. Polar compounds will interact more strongly, move down the column more slowly, and elute later. By gradually increasing the polarity of the eluent, you can selectively elute compounds based on their polarity.
Step-by-Step Methodology:
-
Develop Eluent System via TLC:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate (silica gel).
-
Develop the plate in various solvent systems of increasing polarity (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane).
-
The ideal system will show good separation between your product spot and the impurity spots, with the product spot having a retention factor (Rf) of approximately 0.3-0.4.
-
-
Prepare the Column:
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system developed in Step 1.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
-
Combine and Concentrate:
-
Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
-
Final Analysis: Confirm purity via HPLC and/or GC-MS to ensure all solvent and chemical impurities have been removed.
Caption: Workflow for purification via flash chromatography.
Q5: I've tried recrystallization, but my recovery is very low. What are the common pitfalls?
A5: Low recovery is a frequent issue in recrystallization, and it can almost always be traced back to a few key procedural points.
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
|---|---|---|
| Very Low or No Crystal Formation | - Too much solvent was used for dissolution.- The compound is too soluble in the chosen solvent, even when cold.- The solution was cooled too rapidly, leading to oiling out instead of crystallization. | - Evaporate some of the solvent and attempt to cool again.- Choose a different solvent or use a binary system with an anti-solvent (like EtOAc/Hexane).- Ensure slow cooling. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation. |
| Product Appears Oily or Gummy | - The melting point of the compound is lower than the boiling point of the solvent.- The solution was cooled too quickly.- High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent.- Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly.- Consider a preliminary purification by column chromatography before attempting recrystallization. |
| Poor Purity After Recrystallization | - The solution was cooled too quickly, trapping impurities in the crystal lattice.- The collected crystals were not washed with cold solvent.- The mother liquor was not fully removed during vacuum filtration. | - Repeat the recrystallization, ensuring a very slow cooling rate.- Always wash the filter cake with a small amount of fresh, ice-cold recrystallization solvent.- Ensure a good seal on the vacuum filter and allow sufficient time for drying on the funnel. |
By systematically addressing these potential issues, you can significantly improve both the yield and purity of your final product.
References
-
Wikipedia. tert-Butyl isocyanide. Available at: [Link]
- Google Patents. CN106543036A - A kind of industrial preparative method of tertiary butyl isocyanates.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
PubChem. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Available at: [Link]
-
ReAgent. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]
- Google Patents. US4801760A - Tertiary butyl alcohol purification.
-
Reachem. The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
Separation Science. Effective Analysis Carbamate Pesticides. Available at: [Link]
-
National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]
-
UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. t-Butyl carbamate. Available at: [Link]
-
PubMed. Convenient preparation of tert-butyl beta-(protected amino)esters. Available at: [Link]
-
Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Available at: [Link]
-
Organic Syntheses. Cyanoacetic acid, tert-butyl ester. Available at: [Link]
-
ACS Publications. CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Available at: [Link]
-
SpringerLink. Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Available at: [Link]
-
University of Gujrat. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. tert-Butyl (3-hydroxycyclohexyl)carbamate. Available at: [Link]
-
Waters. Waters Alliance System for Carbamate Analysis Method Guide. Available at: [Link]
-
ResearchGate. (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Available at: [Link]
Sources
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- 2. tert-Butyl isocyanide - Enamine [enamine.net]
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- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
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Technical Support Center: Optimizing the Deprotection of tert-Butyl trans-3-cyanocyclohexylcarbamate
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you in your research. This guide focuses on a common yet critical transformation: the deprotection of a Boc-protected secondary amine, specifically tert-butyl trans-3-cyanocyclohexylcarbamate. The presence of a cyano group and the secondary nature of the carbamate necessitate a carefully optimized approach to maximize yield and purity.
Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is prized for its stability in basic and nucleophilic conditions, yet its clean removal under acidic conditions is its hallmark.[1][2] Understanding the mechanism is crucial for troubleshooting. The process is an acid-catalyzed elimination (E1 type).
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3] This step makes the carbonyl carbon more electrophilic.
-
Cleavage & Cation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This bond breaks to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[2] The evolution of CO2 is often a visual indicator that the reaction is proceeding.
-
Salt Formation/Neutralization: In the presence of excess acid, the newly liberated amine is protonated to form a salt (e.g., a trifluoroacetate or hydrochloride salt). The electrophilic tert-butyl cation is subsequently neutralized, often by deprotonation to form isobutylene gas or by reaction with a scavenger.[4][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of tert-butyl trans-3-cyanocyclohexylcarbamate.
Q1: My deprotection is incomplete. After several hours, TLC and LC-MS analysis still shows a significant amount of starting material. What should I do?
A1: Incomplete conversion is a common issue that can typically be resolved by systematically evaluating your reagents and reaction conditions.
-
Causality & Explanation: The rate of Boc cleavage is highly dependent on the concentration and strength of the acid.[7] Moisture in the reaction can consume the acid and slow down the deprotection. Reagents, especially solutions like HCl in dioxane, can degrade over time.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acid is fresh. For instance, 4M HCl in dioxane has a limited shelf life and can absorb atmospheric moisture, reducing its effective molarity. Use a newly opened bottle if in doubt. Ensure your reaction solvent (e.g., Dichloromethane - DCM) is anhydrous.
-
Increase Acid Equivalents: For a secondary carbamate, you may need a larger excess of acid than for a primary one. Incrementally increase the acid concentration. For TFA, a common starting point is 20-50% (v/v) in DCM. For HCl, ensure at least 10 equivalents are used.[8]
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS every hour. If the reaction is stalled at room temperature, consider gentle heating to 40-50°C, but be cautious as this can promote side reactions.[8] For HCl in dioxane, heating is a common strategy to drive the reaction to completion.
-
Check Substrate Purity: Impurities in your starting material might inhibit the reaction. Ensure the tert-butyl trans-3-cyanocyclohexylcarbamate is of high purity before starting.
-
Q2: My reaction seems to work, but I'm observing a significant byproduct with a mass +56 Da higher than my desired product. What is this, and how can I prevent it?
A2: This byproduct is almost certainly the result of t-butylation, a classic side reaction in Boc deprotection.
-
Causality & Explanation: The highly electrophilic tert-butyl cation generated during the reaction can alkylate any available nucleophile.[5][7] While the cyano group is not particularly nucleophilic, the newly formed amine product is. This leads to the formation of an N-tert-butylated byproduct, which corresponds to an increase in mass of 56 Da (C₄H₈).
-
Troubleshooting & Optimization: The key is to trap the tert-butyl cation before it can react with your product. This is achieved by adding a "scavenger" to the reaction mixture.[5][7][9]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): An excellent scavenger that reacts with the cation via hydride transfer. Typically used at 2.5-5% (v/v).
-
Thioanisole: Effective for trapping the cation, especially in peptide synthesis. Use at 2.5-5% (v/v).
-
Water: In small amounts (if compatible with your substrate), water can act as a scavenger by trapping the cation to form t-butanol.
-
-
Implementation: Add the scavenger to the solution of your protected amine in the solvent before adding the deprotecting acid.
-
Q3: I am concerned about the stability of the cyano group under strong acidic conditions. Are there milder alternatives to neat TFA?
A3: Your concern is valid, as prolonged exposure to harsh acidic conditions could potentially hydrolyze the nitrile to an amide. Fortunately, the Boc group is labile enough to be removed under a variety of milder conditions.[7][10]
-
Causality & Explanation: The Boc group is one of the most acid-sensitive amine protecting groups.[7] This allows for selective deprotection even in the presence of other, more robust acid-labile groups. By tuning the acid, solvent, and temperature, you can achieve deprotection while preserving sensitive functionalities.
-
Recommended Milder Conditions:
-
HCl in Dioxane at 0°C to RT: 4M HCl in 1,4-dioxane is generally considered milder than TFA/DCM mixtures.[8] Performing the reaction at 0°C can further increase selectivity.
-
p-Toluenesulfonic Acid (TsOH): Using TsOH in a solvent like DME at 40°C is an effective method that avoids highly corrosive and volatile acids.
-
Aqueous Phosphoric Acid: This is an environmentally benign and selective reagent for deprotection and is compatible with many other protecting groups.[1][9]
-
TMSI (Trimethylsilyl iodide): TMSI in DCM can achieve rapid and clean deprotection under neutral conditions, which is ideal if your molecule has other acid-sensitive groups.[1][8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between Trifluoroacetic Acid (TFA) and HCl in dioxane?
A1: The choice depends on your experimental goals, particularly the desired form of the final product and the scale of the reaction.
-
TFA: Typically used as a 20-50% solution in DCM.[11][12] It is highly volatile, making its removal by rotary evaporation straightforward.[13] This leaves you with the amine trifluoroacetate salt, which is often an oil. This method is very common in solid-phase peptide synthesis and for general lab-scale deprotections where easy workup is prioritized.
-
HCl in Dioxane: Typically used as a 4M solution. It forms the amine hydrochloride salt, which is often a crystalline solid that can be isolated by filtration.[4] This can be a significant advantage for purification, as it avoids aqueous workup and chromatography. However, removing excess HCl/dioxane can be more difficult than removing TFA/DCM.
Q2: My product is the hydrochloride salt, but it seems to be water-soluble. How can I effectively isolate the free amine after workup?
A2: Isolating a water-soluble amine after an acidic deprotection requires a careful workup procedure to convert the salt to the free base.
-
Evaporate the Volatiles: After the reaction is complete, remove the solvent (e.g., dioxane) and excess HCl under reduced pressure.
-
Aqueous Basic Workup: Dissolve the resulting crude salt in a minimal amount of water and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃, or Na₂CO₃ solution) with stirring until the pH is >10. This neutralizes the hydrochloride salt and generates the free amine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent in which your product is soluble (e.g., DCM, Ethyl Acetate, or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.
Q3: How do I monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Staining: The starting material (Boc-protected amine) is non-polar and will have a high Rf value. The product (free amine) is much more polar and will have a very low Rf (often staying at the baseline). Since amines are often not UV-active, you will need a specific stain. Ninhydrin stain is ideal, as it reacts with primary and secondary amines to produce a distinct purple or yellow spot, but it will not stain the Boc-protected starting material.
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material. Develop the plate in an appropriate solvent system (e.g., 10% Methanol in DCM). After drying, dip the plate in the ninhydrin solution and gently heat it with a heat gun. The appearance of a new, low-Rf spot that stains positive with ninhydrin confirms the formation of your product.
Workflow & Protocol Optimization
Comparative Analysis of Standard Deprotection Methods
| Feature | Method A: TFA in DCM | Method B: HCl in Dioxane |
| Primary Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 20-50% TFA in DCM, 0°C to RT, 1-4 hours[12] | 5-10 equivalents HCl, RT to 50°C, 2-16 hours[8] |
| Product Form | Trifluoroacetate salt (often an oil) | Hydrochloride salt (often a solid)[4] |
| Workup | Evaporation of TFA/DCM, followed by aqueous basic workup or chromatography.[13] | Filtration of the precipitated salt or evaporation followed by trituration/workup. |
| Pros | Fast reaction, easy removal of reagents, widely used.[2] | Product often precipitates as a pure salt, avoiding chromatography. |
| Cons | TFA is highly corrosive; product salt can be difficult to handle; risk of trifluoroacetylation byproduct.[5] | Dioxane is a peroxide-former and has health concerns; reagent has limited shelf life.[7] |
| Scavenger Use | Highly recommended to prevent t-butylation.[5] | Recommended, especially if heating is required. |
Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl trans-3-cyanocyclohexylcarbamate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.5 eq, ~5% v/v of the final TFA volume).
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Slowly add TFA (10-20 eq, typically forming a 25% v/v solution with DCM) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC (staining with ninhydrin).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation:
-
Aqueous Method: Dissolve the oily residue in water, cool to 0°C, and basify to pH >10 with 1M NaOH. Extract with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the free amine.
-
Resin Method: For a non-aqueous workup, dissolve the crude residue in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A-21) to capture the TFA and isolate the free base.[12]
-
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Setup: To a round-bottom flask, add tert-butyl trans-3-cyanocyclohexylcarbamate (1.0 eq).
-
Reaction Initiation: Add a solution of 4M HCl in 1,4-dioxane (10 eq). If the substrate is not fully soluble, a co-solvent like methanol or DCM can be added sparingly.
-
Monitoring: Stir the reaction at room temperature for 2-16 hours. A white precipitate of the hydrochloride salt may form. Monitor the reaction by TLC/LC-MS. If the reaction is slow, gentle heating (40-50°C) can be applied.
-
Isolation:
-
If a Precipitate Forms: Cool the mixture, and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or pentane to remove non-polar impurities and dry under vacuum to yield the pure hydrochloride salt.
-
If No Precipitate Forms: Concentrate the reaction mixture under reduced pressure. The resulting crude salt can be triturated with diethyl ether to induce crystallization or carried forward to an aqueous basic workup as described in Protocol A.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for Boc deprotection.
References
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem.
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd.
- Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection - Benchchem.
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange.
- Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions - ResearchGate.
- A Comparative Study of Boc Removal Conditions for Amine Deprotection - Benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing.
- SUPPORTING INFORMATION - The Royal Society of Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Amine Protection and Deprotection - Master Organic Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
- Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit.
- Amine Protection / Deprotection - Fisher Scientific.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins - ResearchGate.
- Application Note – N-Boc deprotection - Sigma-Aldrich.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Anhydrous tert-Butyl Hydroperoxide (TBHP) Preparation
[1]
Topic: Purification and Dehydration of tert-Butyl Hydroperoxide via Azeotropic Distillation Document ID: TBHP-AZ-001 Last Updated: 2025-05-15 Audience: Senior Chemists, Process Engineers, Drug Development Leads
⚠️ Module 1: Critical Safety Directives (The "Zero-Compromise" Zone)
STOP. Before proceeding, acknowledge the following safety parameters. TBHP is an organic peroxide; it is thermally unstable and shock-sensitive in high concentrations.
Concentration Thresholds
| State | Concentration Limit | Hazard Profile |
| Aqueous (Commercial) | 70% wt/wt | Stable at ambient temp. Corrosive. |
| Organic Solution | 3.0 - 4.0 M | Target Range. Stable if stored cold (< 5°C). |
| Pure / Neat | > 90% | EXTREME DANGER. Shock sensitive. Explosive. NEVER DISTILL TO DRYNESS. |
Operational Rules
-
Blast Shielding: All distillation must occur behind a polycarbonate blast shield.
-
Temperature Cap: Never allow the pot temperature (internal solution) to exceed 70°C . Use vacuum to lower boiling points.
-
Material Compatibility: Use Glass or Teflon (PTFE) only.
-
Forbidden: Iron, Copper, Brass, or Rubber (these catalyze rapid decomposition/explosion).
-
-
No Metal Spatulas: Use only Teflon-coated stir bars and ceramic/plastic tools.
Module 2: The Mechanism & Logic
User Question: Why use azeotropic distillation instead of simple drying agents like MgSO₄?
Technical Insight: While molecular sieves or MgSO₄ can remove trace water, commercial TBHP (70% aq) contains too much water (~30%) for solid desiccants to be practical or safe (exotherms). Azeotropic distillation utilizes the Toluene-Water binary azeotrope to mechanically pump water out of the system at temperatures below the decomposition threshold of TBHP.
-
Toluene/Water Azeotrope BP: ~85°C (at 1 atm) — Lower than pure Toluene (110.6°C).
-
TBHP Stability: Decomposes slowly > 75°C; rapidly > 100°C.
-
The Trick: By applying mild vacuum (~150-200 mmHg), we depress the azeotrope boiling point to ~40-50°C, ensuring the TBHP remains thermally stable while water is removed.
Module 3: The Protocol (Step-by-Step)
Objective: Prepare ~3.0 M Anhydrous TBHP in Toluene from 70% Aqueous TBHP.
Phase 1: Bulk Water Removal (Liquid-Liquid Extraction)
Before distillation, remove the "easy" water to save time and energy.
-
Charge: In a separatory funnel, combine Commercial 70% TBHP and Toluene (Ratio 1:1 v/v).
-
Mix: Swirl gently (do not shake violently) to equilibrate.
-
Settle: Allow phases to separate (approx. 15-30 mins).
-
Top Layer: Organic (TBHP + Toluene + Trace Water).
-
Bottom Layer: Aqueous waste.
-
-
Cut: Drain and discard the aqueous layer. Transfer the organic layer to a round-bottom flask (RBF).
Phase 2: Azeotropic Drying (The Dean-Stark Method)
Setup: 2-Neck RBF, Dean-Stark Trap (filled with Toluene), Reflux Condenser, Vacuum Adapter, Heating Mantle with Temperature Probe.
-
Fill: Add additional Toluene to the RBF (Target volume for desired molarity).
-
Vacuum: Apply partial vacuum (approx. 200 mmHg).
-
Reflux: Heat gently. Monitor the Internal Temperature (Keep < 60°C).
-
Collection: Water will co-distill with toluene and collect in the bottom of the Dean-Stark trap.
-
Observation: The distillate will look cloudy (heterogeneous azeotrope) and then clear as it separates in the trap.
-
-
Endpoint: Continue reflux until water droplets cease forming in the trap (typically 1-2 hours).
-
Cool: Remove heat. Break vacuum with Nitrogen/Argon (NOT air).
Workflow Visualization
Caption: Workflow for the conversion of aqueous TBHP to an anhydrous toluene solution.
Module 4: Validation (Iodometric Titration)
User Question: How do I know the exact concentration?
The Gold Standard: Iodometric Titration.[1][2]
Principle: TBHP oxidizes Iodide (
Reagents:
-
Sodium Iodide (NaI) or Potassium Iodide (KI) - saturated solution.
-
Acetic Acid (Glacial) or dilute HCl.
-
0.1 N Sodium Thiosulfate (
) standard solution.[4] -
Starch Indicator.[4]
Procedure:
-
Take 1.00 mL of your TBHP/Toluene solution.
-
Add to 20 mL Acetic Acid + 2 mL Saturated NaI solution in an Erlenmeyer flask.
-
Wait: Allow to stand in the dark for 5 minutes (Solution turns dark brown/red).
-
Titrate: Add 0.1 N Thiosulfate until the color fades to pale yellow.
-
Indicator: Add starch (turns blue/black).
-
Finish: Continue titrating dropwise until the solution is colorless .
Calculation:
Module 5: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Distillate is not separating in trap | Temperature too low or no water left. | Check pot temp. If temp is stable and no water appears for 30 mins, drying is likely complete. |
| Solution turns yellow/brown during distillation | DECOMPOSITION WARNING. | STOP IMMEDIATELY. Cool rapidly. The temp is too high or metal contamination is present. |
| Precipitate forms in the pot | Over-concentration. | You are nearing dryness or saturation. Add more toluene immediately. Explosion Hazard. |
| Titration yields > 5.0 M | Solution too concentrated. | Dilute with anhydrous toluene to reach ~3.0 M for safe storage. |
Decision Logic for Process Control
Caption: Operational logic for monitoring the azeotropic distillation process.
References
-
Sharpless, K. B., et al. (1987).[5] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 109(19), 5765–5780. Link
-
Hill, J. G., Rossiter, B. E., & Sharpless, K. B. (1983). "A simple modification of the Sharpless epoxidation which improves the enantiomeric excess." The Journal of Organic Chemistry, 48(20), 3607–3608. Link
-
Sigma-Aldrich. (2025).[6][7] "Safety Data Sheet: tert-Butyl hydroperoxide solution." Link
-
Organic Syntheses. (1989). "Titanium-Catalyzed Asymmetric Epoxidation." Org.[8][5][9] Synth. 63, 66. Link
-
Hiatt, R., et al. (1964).[1] "The Induced Decomposition of tert-Butyl Hydroperoxide." Canadian Journal of Chemistry, 42, 2754.[1] Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. usptechnologies.com [usptechnologies.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of tert-Butyl hydroperoxide (TBHP) - Chempedia - LookChem [lookchem.com]
Technical Support Center: Reactivity Guide for tert-Butyl trans-3-cyanocyclohexylcarbamate
[1]
Senior Application Scientist: Dr. Aris Thorne Subject: Overcoming Steric and Electronic Barriers in 1,3-trans-Substituted Cyclohexanes Last Updated: February 3, 2026[1]
Executive Summary & Structural Analysis
Welcome to the technical support hub for tert-Butyl trans-3-cyanocyclohexylcarbamate . If you are accessing this guide, you are likely experiencing low yields or incomplete conversion when attempting to react the nitrile (cyano) group.
The Root Cause: The reactivity challenge is intrinsic to the 1,3-trans stereochemistry . In a cyclohexane ring, 1,3-disubstituted systems follow specific conformational rules. The bulky tert-butyl carbamate (Boc-amino) group has a high A-value (steric demand) and will lock the ring into a conformation where it occupies the equatorial position.
-
Consequence: To maintain the trans geometry relative to the equatorial Boc group, the cyano group is forced into the axial position.
-
The Barrier: An axial nitrile is sterically shielded by the 1,3-diaxial hydrogens, creating a kinetic barrier to nucleophilic attack. Furthermore, the nitrile carbon is electronically robust, requiring activation to react under mild conditions compatible with the acid-sensitive Boc group.
Visualizing the Problem
The following diagram illustrates the steric lock and the reaction landscape.
Figure 1: The conformational lock of the substrate forces the nitrile into a hindered axial position, requiring specific activation strategies.
Module 1: Nitrile Reduction (Amine Synthesis)[1]
Objective: Convert the nitrile to a primary amine without removing the Boc group. Common Failure: Using Lithium Aluminum Hydride (LiAlH₄) often results in Boc cleavage or complex mixtures.[1]
The Solution: Cobalt(II) Chloride / Sodium Borohydride
This method generates a transient Cobalt Boride species in situ. The Cobalt coordinates to the nitrile nitrogen (Lewis acid activation), pulling electron density away from the carbon and allowing the borohydride to attack despite the axial steric hindrance.
Protocol (Self-Validating)
| Step | Action | Technical Rationale |
| 1 | Solvation | Dissolve substrate (1.0 equiv) in Methanol (0.1 M concentration). Cool to 0°C. |
| 2 | Catalyst | Add CoCl₂·6H₂O (1.0 - 2.0 equiv).[1] Solution turns deep purple/pink.[1] |
| 3 | Reduction | Add NaBH₄ (5.0 - 10.0 equiv) portion-wise over 30 mins. |
| 4 | Work-up | Once TLC shows consumption, quench with dilute NH₄OH or sat. NaHCO₃. |
Troubleshooting:
-
Issue: "The reaction stalled."
-
Fix: Add more CoCl₂ first, then more NaBH₄. The active "black" catalyst degrades over time; fresh catalyst generation is key.
-
-
Issue: "I isolated the des-Boc amine."
-
Fix: Ensure the reaction stays at 0°C during NaBH₄ addition. The exotherm can be significant.
-
Module 2: Hydrolysis & Pinner Reaction
Objective: Convert the nitrile to an ester or amide. Common Failure: Acidic hydrolysis (HCl/H₂O) removes the Boc group immediately.
The Solution: Mild Lewis Acid Promoted Pinner
Instead of using protonation (H⁺) to activate the nitrile, use a silyl group or mild Lewis acid.
Protocol: TMSCl-Promoted Methanolysis
-
Reagents: Dissolve substrate in Methanol/Toluene (1:1).
-
Activator: Add TMSCl (Trimethylsilyl chloride) (3-4 equiv) and Phenol (catalytic).
-
Control: Monitor strictly by TLC. The intermediate imidate forms first.[3]
-
Quench: Pour into aqueous NaHCO₃. The imidate hydrolyzes to the ester.[3]
Warning: If the reaction runs too long or gets hot, TMSCl will generate enough HCl to strip the Boc.
Module 3: Tetrazole Formation (Bioisostere)
Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere). Common Failure: Standard conditions (NaN₃ + NH₄Cl) require high heat (100°C+), causing Boc thermolysis or elimination.[1]
The Solution: Zinc(II) Catalysis
Zinc bromide (ZnBr₂) acts as a Lewis acid, coordinating the nitrile and allowing azide cycloaddition at lower temperatures.
Mechanism Diagram
Figure 2: Zinc coordinates to the nitrile nitrogen, lowering the activation energy for the azide attack.[1]
Protocol:
FAQ & Troubleshooting
Q1: Why is the reactivity so much lower than the cis isomer? A: In the cis-1,3 isomer, the diequatorial conformation is accessible, placing the nitrile in an open, equatorial position. In your trans isomer, the massive Boc group locks the ring, forcing the nitrile axial. You are fighting 1,3-diaxial interactions from the ring protons. You must use Lewis acid activation (Co, Zn, or TMS) to pull electron density and facilitate attack.[1]
Q2: Can I use Raney Nickel instead of CoCl₂? A: Yes, but with caveats. Raney Nickel is excellent for this reduction.[1] However, "aged" Raney Ni is less active.[1] You must use fresh, active catalyst. Also, Raney Ni can sometimes cause epimerization of the chiral center if the reaction time is prolonged. CoCl₂/NaBH₄ is generally more chemically defined and reproducible on small scale.[1]
Q3: I see a blue precipitate during the CoCl₂ reduction. A: This is a failure mode. Blue precipitate is Cobalt(II) hydroxide or complexed salts, meaning the reduction to the active "black" Cobalt Boride did not happen or the borohydride decomposed.
-
Fix: Ensure your Methanol is anhydrous.[1] Ensure NaBH₄ is fresh (not caked). Add the NaBH₄ after the CoCl₂ is fully dissolved.
Q4: How do I prevent the Boc group from falling off during work-up? A: The danger zone is the acidification step.
References
-
Satoh, T., et al. (1969).[1][8] "Selective reduction of nitrile group with sodium borohydride-cobaltous chloride." Tetrahedron Letters, 10(49), 4555-4558.[1] [1]
- Core reference for the CoCl₂/NaBH₄ reduction protocol.
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. [1]
- Definitive guide on ZnBr₂ catalyzed tetrazole form
-
Caddick, S., et al. (2001).[1] "Nitrile reduction in the presence of Boc-protected amino groups."[9] Tetrahedron Letters, 42, 1370.
- Specific application of selective reduction in protected amines.
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1]
- Foundational text for 1,3-cyclohexane conform
Sources
- 1. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate | C12H22BrNO2 | CID 46172881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate
Topic: Workup & Purification Procedure Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stereochemical Challenge
Welcome to the technical support hub for the synthesis of tert-butyl trans-3-cyanocyclohexylcarbamate . This intermediate is a critical scaffold in medicinal chemistry (e.g., JAK inhibitors).
Critical Technical Context: In 1,3-disubstituted cyclohexanes, the cis-isomer (diequatorial) is thermodynamically favored. You are targeting the trans-isomer (axial/equatorial), which is energetically less stable. Consequently, your workup must achieve two goals:
-
Preserve Stereochemistry: Avoid conditions that promote epimerization to the thermodynamic cis-form.
-
Selective Isolation: Efficiently separate the trans-product from the cis-impurity and reaction byproducts (dehydrating agents or displacement salts).
Module 1: Standard Workup Protocol
Applicability: This protocol applies to the dehydration of the primary amide (Boc-3-aminocyclohexanecarboxamide) or nucleophilic substitution (cyanide displacement of a sulfonate).
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1. Quench | Cool reaction to 0°C. Slowly add sat. NaHCO₃ (aq) or water. | Exotherm Control: Dehydration reagents (e.g., TFAA, POCl₃) react violently with water. Low temp prevents Boc-deprotection due to local acid spikes. |
| 2. Extraction | Extract 3x with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible. | Phase Separation: EtOAc provides better separation from pyridine/amine salts than DCM in this specific matrix. |
| 3. Acid Wash | Wash organic layer with 0.5 M Citric Acid (2x). | Amine Removal: Citric acid selectively protonates residual pyridine/triethylamine without cleaving the acid-sensitive Boc group (unlike HCl). |
| 4. Base Wash | Wash with sat. NaHCO₃ (2x), then Brine (1x). | Neutralization: Removes residual citric acid and acidic byproducts (e.g., trifluoroacetic acid from TFAA). |
| 5. Drying | Dry over anhydrous Na₂SO₄ .[1] Filter and concentrate < 40°C. | Thermal Safety: Nitriles are stable, but the Boc group can degrade at high temps in the presence of trace acids. |
Module 2: Stereochemical Purification (The "Trans" Problem)
The separation of the trans (axial-equatorial) isomer from the cis (diequatorial) isomer is the primary bottleneck.
Workflow Visualization
Figure 1: Decision logic for purifying the kinetic trans-isomer from the thermodynamic cis-isomer.
Purification Strategies
Option A: Flash Column Chromatography (Preferred for Small Scale)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient 10%
40% EtOAc in Hexanes. -
Observation: The trans-isomer (less polar due to axial/equatorial disruption of dipole vector) typically elutes before the cis-isomer (diequatorial, more ordered dipole).
-
Note: Verify this on your specific TLC; Rf values are close.
-
Option B: Recrystallization (Preferred for Scale-Up)
-
Solvent System: Ethyl Acetate / Hexanes (1:4 ratio) or Isopropyl Alcohol (IPA).
-
Protocol:
-
Dissolve crude solid in minimal hot EtOAc.
-
Slowly add Hexanes until turbidity persists.
-
Cool slowly to Room Temp, then 4°C.
-
Filtration: The cis-isomer (more symmetrical/crystalline lattice) often crystallizes first or differently.
-
Warning: If the cis-isomer is the major impurity, it may co-crystallize. seeding with pure trans material is highly recommended.
-
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%). Where did the product go?
Diagnosis:
-
Aqueous Solubility: Did you use a large volume of water during the quench? The nitrile increases polarity.
-
Fix: Back-extract the aqueous layer with EtOAc + 5% MeOH.
-
-
Boc Cleavage: Did you use HCl for the acid wash?
-
Fix: Switch to 0.5 M Citric Acid or 0.5 M KHSO₄ . Boc groups are unstable in HCl, even at low concentrations.
-
Q2: I see a new spot on TLC after concentrating. Is it decomposing?
Diagnosis: This is likely Epimerization .
-
Mechanism: If the workup was too basic (pH > 10) or heated excessively, the acidic proton alpha to the nitrile (C3 position) can be deprotonated, leading to inversion from trans (kinetic) to cis (thermodynamic).
-
Fix: Keep workup pH neutral (7-8). Do not heat above 45°C during rotary evaporation.
Q3: How do I distinguish cis and trans by NMR?
Technical Insight:
-
Proton NMR (H3 - alpha to Nitrile):
-
Trans (Axial-Equatorial): The proton at C3 is likely equatorial (if the bulky Boc-amine is equatorial). Equatorial protons typically appear as a broad singlet or narrow multiplet (small coupling constants,
and are small). -
Cis (Diequatorial): The proton at C3 is axial . It will appear as a wide triplet of triplets (large coupling constants,
Hz). -
Reference: Karplus equation relationship for cyclohexane systems.
-
Module 4: Safety & Stability Data
| Parameter | Specification | Handling Note |
| Storage Temp | 2–8°C | Hygroscopic; store under Nitrogen. |
| Boc Stability | pH 4 – 10 | Avoid strong acids (TFA/HCl) and strong bases (NaOH). |
| Reactive Hazards | Nitrile | Compatible with standard oxidation/reduction, but releases HCN if burned/hydrolyzed strongly. |
References
-
General Synthesis of Nitriles from Amides
-
Methodology: Dehydration using TFAA/Pyridine.[2]
- Source:Organic Syntheses, Coll. Vol. 10, p.66 (2004).
-
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
- Theory: Thermodynamic preference for diequatorial (cis)
- Source:Chemistry LibreTexts: Conform
-
Relevant Patent Literature (JAK Inhibitor Intermediates)
- Context: Synthesis of 3-aminocyclohexanecarbonitrile deriv
- Source: Incyte Corporation P
-
Boc-Protection Workup Standards
- Protocol: Use of Citric Acid to preserve acid-labile groups.
- Source:Common Purification of Boc-Amines (Nottingham University Guidelines).
Sources
Validation & Comparative
A Guide to Stereoisomeric Potency: Comparing tert-Butyl trans- and cis-3-cyanocyclohexylcarbamate in Biological Assays
Executive Summary
In drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide explores the anticipated differences in biological performance between the trans and cis stereoisomers of tert-butyl 3-cyanocyclohexylcarbamate. While direct comparative data for these specific molecules is not extensively published, by applying established principles of medicinal chemistry and structure-activity relationships (SAR), we can construct a robust, mechanistically-grounded hypothesis. These compounds belong to a class of nitrile-containing molecules known to act as inhibitors of cysteine proteases, such as the cathepsins. We predict that the trans isomer possesses a conformational profile far more conducive to potent enzyme inhibition than its cis counterpart. This guide will dissect the structural basis for this prediction and provide researchers with the experimental framework to validate it.
Introduction: The Indispensable Role of Stereochemistry
The molecules tert-butyl trans-3-cyanocyclohexylcarbamate and tert-butyl cis-3-cyanocyclohexylcarbamate are stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements. The cyclohexane ring serves as a rigid scaffold, positioning the N-Boc-carbamate and the cyano (-C≡N) groups in distinct orientations.
-
In the trans isomer, the two substituents are on opposite faces of the ring.
-
In the cis isomer, they are on the same face.
This seemingly subtle difference has profound implications for how each molecule interacts with the highly-structured binding pocket of a biological target. Enzymes are chiral macromolecules that can readily distinguish between stereoisomers, often resulting in one isomer being highly active while the other is weakly active or completely inert.
The Biological Target: Cysteine Cathepsins
The chemical architecture of these isomers points toward a specific class of enzymes: the cysteine cathepsins. Cathepsins are proteases that play crucial roles in various physiological and pathological processes. For instance, Cathepsin K is a primary therapeutic target for osteoporosis because it is the key enzyme responsible for degrading type I collagen in bone.[1][2]
The catalytic activity of these enzymes depends on a catalytic dyad in their active site, most commonly featuring a cysteine and a histidine residue.[3] The cysteine thiol group acts as a potent nucleophile that attacks the carbonyl carbon of a substrate's peptide bond. The cyano group on our compounds of interest is a well-established "warhead" designed to intercept this mechanism.[4]
Mechanism of Nitrile-Based Inhibition
Nitrile-containing molecules are known to be potent, often covalent-reversible, inhibitors of cysteine proteases.[4] The inhibition mechanism proceeds as follows:
-
The inhibitor binds to the enzyme's active site.
-
The catalytic cysteine's thiol group (-SH) performs a nucleophilic attack on the electrophilic carbon of the nitrile group.
-
This attack forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic function.
The stability of this adduct determines whether the inhibition is reversible or irreversible. This covalent interaction is highly dependent on the precise positioning of the nitrile group relative to the catalytic cysteine.
A Tale of Two Isomers: Structure-Activity Relationship (SAR) Analysis
The decisive factor in the potency of these isomers is how their 3D shape complements the enzyme's active site. The cyclohexane ring predominantly exists in a stable "chair" conformation. The substituents can occupy either equatorial (pointing out from the ring's equator) or axial (pointing up or down) positions.
The trans Isomer: A Perfect Fit
The trans-1,3-disubstituted cyclohexane ring is most stable when both substituents are in the equatorial position. This conformation offers several advantages for enzyme binding:
-
Low Steric Hindrance: Equatorial groups are less sterically crowded, allowing the molecule to slide into a binding pocket more easily.
-
Optimal Positioning: The equatorial placement extends the functional groups away from the scaffold, allowing the cyano group to align perfectly with the catalytic cysteine at the bottom of the active site pocket, while the bulky tert-butyl carbamate group can engage in favorable hydrophobic interactions in a broader, shallower sub-pocket (like the S2 pocket).[4]
The cis Isomer: A Conformation of Compromise
The cis-1,3-disubstituted cyclohexane must have one substituent in the equatorial position and one in the axial position. This creates significant challenges for potent inhibition:
-
Steric Clashes: An axial substituent points directly up or down, creating a high probability of steric clashes with the enzyme's backbone or side chains, preventing optimal binding.
-
Suboptimal Orientation: If the cyano group is in the axial position, it may be improperly oriented to react with the catalytic cysteine. If the larger Boc-carbamate group is axial, it will almost certainly clash with the "roof" of the binding site. Either scenario leads to a dramatic loss of binding affinity and inhibitory potency.
Illustrative Biological Data
To quantify the expected difference in activity, we present a table of illustrative IC₅₀ values against a representative cysteine protease, Cathepsin K. These values are hypothetical but reflect the magnitude of difference commonly observed between active and inactive stereoisomers based on the SAR principles discussed.
| Compound | Isomer | Predicted Cathepsin K IC₅₀ (nM) | Rationale |
| tert-Butyl trans-3-cyanocyclohexylcarbamate | trans | 15 nM | The di-equatorial conformation allows for an optimal fit and precise positioning of the cyano warhead. |
| tert-Butyl cis-3-cyanocyclohexylcarbamate | cis | > 10,000 nM | The axial substituent leads to steric hindrance and improper orientation, drastically reducing binding affinity. |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Validating the Hypothesis
The trustworthiness of any scientific claim rests on experimental validation. The following protocol provides a robust, self-validating method for determining the IC₅₀ values of the cis and trans isomers against a cysteine protease like human Cathepsin K.
Fluorometric Cathepsin K Inhibition Assay
Objective: To measure the dose-dependent inhibition of Cathepsin K activity by the test compounds.
Materials:
-
Recombinant Human Cathepsin K (active)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)
-
Test Compounds: cis and trans isomers, dissolved in 100% DMSO
-
Positive Control Inhibitor: Odanacatib
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Workflow:
Sources
Structural Dynamics & Crystallographic Assessment: tert-Butyl trans-3-cyanocyclohexylcarbamate
[1][2]
Executive Summary: The sp³-Rich Pharmacophore
In modern medicinal chemistry, the shift from planar aromatic systems to three-dimensional, sp³-rich scaffolds is critical for improving solubility and target selectivity (the "Escape from Flatland" paradigm).[1][2][3] tert-Butyl trans-3-cyanocyclohexylcarbamate represents a high-value building block in this domain.[2] It serves as a protected precursor to trans-3-aminocyclohexanecarbonitrile, a motif found in inhibitors for Cathepsin K (bone resorption), DPP-4 (diabetes), and JAK kinases .[1][2]
This guide provides a rigorous structural assessment of this molecule, focusing on its unique trans-1,3-disubstitution pattern which forces a specific axial-equatorial conformation, distinct from its thermodynamically more stable cis-isomer.[1][2]
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and purification workflow is required.[1][2][3] The trans-selectivity is often achieved via thermodynamic equilibration or specific hydride reduction protocols.[1][2][3]
Experimental Workflow
1. Precursor Synthesis: The route typically begins with 3-cyanocyclohexanone or a 3-substituted enaminoketone. 2.[1][2] Reductive Amination / Protection:
-
Reagents: Ammonium acetate, NaBH₃CN, followed by Boc₂O protection.[3]
-
Stereocontrol: The reduction yields a mixture of cis and trans isomers.[3] The trans isomer (kinetic product in some conditions, thermodynamic in others depending on the specific hydride source) must be separated.[3] 3. Purification: Flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).[1][2][3] The trans isomer usually elutes differently due to the axial cyano group's influence on polarity. 4.[2][3] Crystallization:
-
Solvent System: Dichloromethane (DCM) / Hexane (1:3 ratio).[1][2]
-
Conditions: Dissolve 50 mg in 1 mL DCM; layer 3 mL Hexane on top. Allow to stand at 4°C for 72 hours.
-
Result: Colorless prismatic crystals suitable for XRD.[1][2][3]
Figure 1: Synthetic and crystallographic workflow for isolating the trans-isomer.[1][2][4]
Structural Analysis: The "Conformational Lock"
The defining feature of tert-butyl trans-3-cyanocyclohexylcarbamate is the competition between the two substituents for the favorable equatorial position on the cyclohexane chair.[1][3]
Conformational Logic (A-Value Dominance)
In a 1,3-disubstituted cyclohexane, the trans configuration requires one substituent to be axial and the other equatorial (a,e).[2][3] The molecule cannot adopt a diequatorial (e,e) conformation (which is reserved for the cis-1,3 isomer).[2][3]
Structural Determinant: The massive steric bulk of the Boc group "locks" the conformation.[3] The Boc group forces itself into the equatorial position to avoid severe 1,3-diaxial interactions with ring protons.[2][3] Consequently, the smaller cyano group is forced into the axial position.[3]
X-Ray Crystal Features
Based on crystallographic data of analogous carbamates (e.g., tert-butyl (3-hydroxycyclohexyl)carbamate), the following structural metrics are expected:
| Feature | Description | Causality |
| Ring Conformation | Chair (4C1) | Minimizes torsional strain.[1][2] |
| C1 Position (NHBoc) | Equatorial | Avoids steric clash with axial H at C3/C5.[1][2] |
| C3 Position (CN) | Axial | Forced by trans geometry and Boc dominance.[1][2][3] |
| Carbamate Geometry | Planar (N-C-O-O) | Resonance stabilization of the amide bond.[1][3] |
| H-Bonding | N-H ...[1][2] O=C (Intermolecular) | Forms infinite 1D chains (Head-to-Tail).[1][2] |
The "Axial Vector" Advantage
The axial orientation of the cyano group is not merely a structural curiosity; it is a pharmacophoric feature.[3] In a drug binding pocket, an axial substituent projects perpendicular to the average plane of the ring, accessing hydrophobic pockets that equatorial groups cannot reach.[3] This makes the trans isomer a distinct shape vector compared to the cis isomer.[2][3]
Figure 2: Energy landscape showing the thermodynamic preference for the equatorial-Boc / axial-Cyano conformer.
Comparative Guide: Trans vs. Cis
For researchers selecting a building block, the choice between cis and trans drastically alters the 3D topology and physical properties.[3]
| Property | Trans-Isomer (This Topic) | Cis-Isomer (Alternative) | Implications for Drug Design |
| Configuration | (1R, 3S) + (1S, 3R) (Racemic) | Meso (if symmetrical) or Chiral | Trans is always chiral; requires chiral resolution if used as a single enantiomer.[1][2] |
| Conformation | Axial / Equatorial | Diequatorial (e,e) | Cis is flatter; Trans has more 3D depth due to the axial group.[3] |
| Stability | Lower (Higher Energy) | Higher (Thermodynamic Sink) | Cis is easier to synthesize; Trans requires careful separation.[1][2] |
| Solubility | Generally Higher | Generally Lower | The axial group disrupts crystal packing efficiency, often lowering MP and increasing solubility.[3] |
| Vector | ~109.5° dihedral angle | ~60° dihedral angle | Trans projects groups further apart in space.[1][2][3] |
References
-
Carbamate Crystallography: Blatch, A. J., et al. "tert-Butyl N-(phosphinoyloxy)carbamate."[1][2][3] Acta Crystallographica Section E, 2006.[2][3]
-
Cyclohexane Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes."[2][3][5] Journal of the American Chemical Society.[3]
-
Analogous Synthesis: "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2012, 17, 152-163.[3]
-
Cathepsin K Inhibitors: "Design of potent and selective human cathepsin K inhibitors." Journal of Medicinal Chemistry.
-
Boc-Amine Building Blocks: tert-Butyl (3-hydroxycyclohexyl)carbamate Structure CID 21925254.[1][2] [1][2]
Sources
- 1. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate | C12H22BrNO2 | CID 46172881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 5. spcmc.ac.in [spcmc.ac.in]
Technical Comparison Guide: Biological Potential & Synthetic Utility of tert-Butyl trans-3-cyanocyclohexylcarbamate
The following technical guide provides an in-depth analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS 920966-19-4), a critical intermediate in the synthesis of cysteine protease inhibitors and conformationally restricted peptidomimetics.
Executive Summary & Scaffold Analysis
tert-Butyl trans-3-cyanocyclohexylcarbamate is not a final active pharmaceutical ingredient (API) but a "privileged scaffold" precursor. Its value lies in its ability to introduce a rigid, stereochemically defined spacer into drug candidates.
Unlike flexible acyclic linkers, the 1,3-disubstituted cyclohexane core reduces the entropic penalty of binding by locking the molecule into a preferred conformation. The trans stereochemistry is particularly valuable because, in a 1,3-substitution pattern, it typically adopts a diequatorial conformation (the most thermodynamically stable), placing the amine and nitrile groups at a fixed distance and vector, mimicking specific peptide turns found in bioactive substrates.
Structural Specifications
| Feature | Specification | Impact on Biological Activity |
| Core Scaffold | Cyclohexane (Sat.[1][2] carbocycle) | Improves metabolic stability compared to phenyl rings; provides defined 3D geometry. |
| Stereochemistry | trans-1,3 | Diequatorial orientation : Maximizes spatial separation (~5-6 Å) between the N-terminus and the C-terminus (nitrile), critical for spanning enzyme active sites (e.g., S1-S3 pockets). |
| Warhead | Nitrile (-CN) | Acts as a reversible covalent electrophile targeting catalytic cysteines (e.g., in Cathepsin K or DPP-4) or as a precursor to amines/amides. |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Acid-labile protection allows orthogonal functionalization of the nitrile end before amine exposure. |
Comparative Biological Efficacy (SAR Analysis)
The "biological activity" of this intermediate is realized upon its conversion into functional inhibitors.[3] Below is a comparison of inhibitors derived from this scaffold versus common alternatives.
Comparison 1: Trans-1,3-Cyclohexyl vs. Cis-1,3-Cyclohexyl Scaffolds
The stereochemistry of the spacer is the primary determinant of potency.
-
Trans-Isomer (Subject): Adopts a chair conformation where both the amino and cyano groups are equatorial. This extended conformation is ideal for binding pockets that require a linear or shallow-curve topology.
-
Cis-Isomer (Alternative): Forces one substituent to be axial. This creates a "kinked" geometry.
-
Result: In Cathepsin K inhibitors, switching from trans to cis often results in a 10-100 fold loss in potency (IC50) because the axial substituent clashes with the enzyme wall or fails to direct the warhead to the catalytic cysteine.
-
Comparison 2: Cyclohexyl vs. Acyclic Linkers
-
Cyclohexyl (Rigid): Pre-organizes the molecule.
-
Thermodynamics:
. By reducing the conformational freedom of the unbound state, the entropy penalty ( ) upon binding is minimized, improving affinity.
-
-
Acyclic (Flexible): Examples include 1,3-diaminopropane derivatives.
-
Result: Flexible analogs often show lower potency due to the "entropic cost" of freezing rotatable bonds inside the binding pocket.
-
Comparison 3: Nitrile vs. Amide Functionality
-
Nitrile (Current): Can act as a Serine/Cysteine trap . In DPP-4 or Cathepsin inhibitors, the nitrile carbon is attacked by the enzyme's nucleophile to form a reversible imidate adduct.
-
Amide (Alternative): Non-covalent binding.
-
Result: Nitrile-containing derivatives typically exhibit slow-tight binding kinetics and prolonged residence time compared to simple amide analogs.
-
Mechanistic Visualization: Pathway to Inhibition
The following diagram illustrates how this intermediate is processed into an active inhibitor and its mechanism of action against a Cysteine Protease (e.g., Cathepsin K).
Experimental Protocols
To validate the utility of this scaffold, the following protocols describe its conversion to an active test compound and the subsequent biological assay.
Protocol A: Selective Deprotection & Coupling (Synthesis of Test Probe)
Use this protocol to convert the intermediate into a bioactive amide derivative.
-
Deprotection:
-
Dissolve tert-Butyl trans-3-cyanocyclohexylcarbamate (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo to yield the trans-3-aminocyclohexanecarbonitrile trifluoroacetate salt.
-
-
Coupling (Ligand Attachment):
-
Dissolve the amine salt in DMF. Add Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize.
-
Add the desired carboxylic acid partner (e.g., N-Cbz-L-Leucine for Cathepsin K targeting) (1.1 eq).
-
Add HATU (1.2 eq) and stir for 4–12 hours.
-
Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.
-
Protocol B: Cysteine Protease Inhibition Assay (Validation)
This assay measures the activity of the final derivative containing the trans-3-cyanocyclohexyl motif.
-
Reagents:
-
Enzyme: Recombinant Human Cathepsin K (1 nM final conc).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate, 10 µM).
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.
-
-
Procedure:
-
Pre-incubation: Incubate Enzyme (1 nM) with the Test Inhibitor (serial dilutions: 0.1 nM to 10 µM) in assay buffer for 30 minutes at 25°C. Note: This allows the nitrile warhead to equilibrate with the active site cysteine.
-
Initiation: Add Z-Phe-Arg-AMC substrate.
-
Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 20 minutes.
-
Analysis: Plot the slope of fluorescence vs. time. Calculate % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to determine IC50.
-
References
-
Scaffold Utility in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Nitrile Warheads in Protease Inhibitors: Fecik, R. A., et al. (2005). The Design of Cysteine Protease Inhibitors. Medicinal Research Reviews. [Link]
-
Cyclohexane Stereochemistry (Trans vs Cis): Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-disubstituted cyclohexane conformation). [Link]
-
Compound Data Source: PubChem Compound Summary for CID 920966-19-4 (tert-Butyl trans-3-cyanocyclohexylcarbamate).[4] [Link]
Sources
- 1. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate | C12H22BrNO2 | CID 46172881 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of tert-Butyl trans-3-cyanocyclohexylcarbamate and Other Carbamates in Pharmaceutical Development
In the landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Carbamates are a cornerstone of amine protection strategies, with their stability directly influencing reaction yields, impurity profiles, and the overall efficiency of a synthetic route.[1][2] This guide provides an in-depth comparative stability analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate , a molecule of interest in contemporary drug discovery, against widely-used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis is grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to provide a robust framework for evaluating chemical stability.[3][4] We will delve into the mechanistic underpinnings of carbamate stability and present a comprehensive, albeit illustrative, experimental protocol to benchmark these critical chemical entities.
The Mechanistic Landscape of Carbamate Stability
The stability of a carbamate is intrinsically linked to the chemical nature of its constituent alcohol and the reaction conditions it is subjected to. The tert-butyl carbamates, including our target molecule and the standard Boc group, are renowned for their susceptibility to acidic conditions.[5] The deprotection mechanism proceeds through the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene.[6][7] This acid lability is a key feature in many synthetic strategies. Conversely, the Boc group is generally stable to most nucleophiles and bases.[8]
In contrast, the Cbz group is typically cleaved under reductive conditions, such as catalytic hydrogenation, while the Fmoc group is notably labile to basic conditions, often cleaved by amines like piperidine.[6] The thermal stability of carbamates also varies, with Boc groups known to undergo thermolytic cleavage at elevated temperatures.[9]
The introduction of a cyano group on the cyclohexyl ring of tert-Butyl trans-3-cyanocyclohexylcarbamate is anticipated to influence its stability profile. The electron-withdrawing nature of the nitrile functionality may impact the electronic density around the carbamate linkage, potentially altering its susceptibility to acid- and base-catalyzed hydrolysis.[10]
A Framework for Comparative Stability Assessment: A Forced Degradation Study
To objectively compare the stability of tert-Butyl trans-3-cyanocyclohexylcarbamate with other carbamates, a forced degradation study is the most appropriate methodology. Such studies are designed to accelerate the degradation of a drug substance under various stress conditions to elucidate its intrinsic stability and identify potential degradation products.[3]
Herein, we propose a comprehensive experimental protocol to evaluate the stability of tert-Butyl trans-3-cyanocyclohexylcarbamate against Boc-glycine (as a simple aliphatic comparator), Cbz-glycine, and Fmoc-glycine.
Experimental Design
Caption: Proposed workflow for the comparative forced degradation study.
Detailed Experimental Protocols
1. Materials:
-
tert-Butyl trans-3-cyanocyclohexylcarbamate
-
Boc-glycine
-
Cbz-glycine
-
Fmoc-glycine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Maleic acid (for qNMR internal standard)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve each carbamate in acetonitrile to prepare individual stock solutions of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C.
-
Basic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C.
-
Thermal Stress: Place 5 mg of each solid carbamate in a vial and heat at 80°C in an oven.
-
Oxidative Stress: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
4. Time-Point Sampling and Analysis:
-
Withdraw aliquots from the stressed samples at 0, 2, 4, 8, and 24 hours.
-
For the thermal stress samples, dissolve the solid in acetonitrile before analysis.
-
Immediately neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. A suitable starting point would be a C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid.
-
Quantify the remaining parent carbamate against a calibration curve.
-
Characterize major degradation products using the mass spectrometry data.
5. Quantitative NMR (qNMR) for Orthogonal Quantification:
-
For key time points, perform qNMR analysis to provide an independent and highly accurate measure of carbamate concentration.[11][12]
-
Prepare samples by dissolving a known amount of the stressed sample and a certified internal standard (e.g., maleic acid) in DMSO-d₆.
-
Acquire ¹H NMR spectra with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculate the concentration of the carbamate by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Anticipated Stability Profiles: A Comparative Overview
Based on the known chemistry of these protecting groups, we can anticipate the following stability trends. The experimental data from the proposed protocol would serve to quantify these differences precisely.
| Carbamate Derivative | Acidic Stability (0.1 M HCl, 50°C) | Basic Stability (0.1 M NaOH, 50°C) | Thermal Stability (80°C) | Oxidative Stability (3% H₂O₂) |
| tert-Butyl trans-3-cyanocyclohexylcarbamate | Low (Hypothesized) | High (Hypothesized) | Moderate (Hypothesized) | High |
| Boc-glycine | Low | High | Moderate | High |
| Cbz-glycine | High | High | High | High |
| Fmoc-glycine | High | Very Low | High | High |
Discussion of Expected Outcomes:
-
tert-Butyl trans-3-cyanocyclohexylcarbamate vs. Boc-glycine: The primary point of comparison lies in the potential electronic influence of the cyano group. It is plausible that the electron-withdrawing nature of the nitrile could slightly destabilize the carbamate linkage towards acid hydrolysis, leading to a faster degradation rate compared to the simple aliphatic Boc-glycine. However, this effect may be modest due to the separation between the cyano group and the carbamate. Under basic and oxidative conditions, high stability is expected, similar to Boc-glycine.[8] Thermally, both are likely to show some degradation.[9]
-
Comparison with Cbz- and Fmoc-glycine: This comparison highlights the concept of orthogonal stability. Cbz-glycine is expected to be stable under all tested conditions except for catalytic hydrogenation (not included in this stress study). Fmoc-glycine will demonstrate marked instability under basic conditions, contrasting sharply with the stability of the tert-butyl carbamates.[6]
Visualizing the Chemical Structures for Comparison
Caption: Chemical structures of the compared carbamates.
Conclusion: Guiding the Path to Robust Synthesis
The stability of a protecting group is a critical parameter in the design of efficient and scalable synthetic routes for active pharmaceutical ingredients. This guide has provided a comprehensive framework for the comparative stability assessment of tert-Butyl trans-3-cyanocyclohexylcarbamate against the benchmark carbamates Boc, Cbz, and Fmoc. Through the application of a systematic forced degradation study, researchers can generate the empirical data necessary to make informed decisions about the selection and implementation of protecting groups. The proposed experimental protocol, combining HPLC-UV/MS and qNMR, represents a robust approach to elucidating the intrinsic stability of these vital chemical entities, ultimately contributing to the development of more reliable and efficient pharmaceutical manufacturing processes.
References
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ACS GCI Pharmaceutical Roundtable. (2026). tert-Butyl Carbamate (BOC) Deprotection. Wordpress. [Link]
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Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23857–23864. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Sović, K., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1–20. [Link]
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El-Kassem, M. A., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Journal of the Egyptian National Cancer Institute, 36(1), 1-8. [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate
In the intricate process of drug discovery and development, establishing the precise molecular interactions of a novel chemical entity is paramount. Beyond identifying the primary therapeutic target, a thorough understanding of a compound's potential off-target activities, or cross-reactivity, is critical for predicting its safety and efficacy profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of tert-Butyl trans-3-cyanocyclohexylcarbamate , a compound of interest in contemporary medicinal chemistry.
Given the structural motifs present in this molecule, particularly the carbamate functional group, we hypothesize its primary biological target to be an enzyme within the serine hydrolase superfamily. Carbamates are well-established inhibitors of cholinesterases, enzymes crucial for regulating neurotransmission. Therefore, for the purpose of this illustrative guide, we will posit Acetylcholinesterase (AChE) as the primary target of tert-Butyl trans-3-cyanocyclohexylcarbamate.
This guide will delineate a rigorous, multi-faceted approach to not only confirm its activity against AChE but, more importantly, to compare its binding and inhibitory potential against a panel of structurally and functionally related proteins. By presenting detailed experimental protocols, comparative data, and a logical framework for interpretation, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the selectivity of this and other novel chemical entities.
The Rationale for a Cross-Reactivity Cascade
The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, a significant portion of which stem from unanticipated off-target effects. A promiscuous compound that interacts with multiple biological targets can lead to a cascade of adverse events, derailing an otherwise promising therapeutic. Therefore, a proactive and systematic assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
Our experimental design is rooted in a tiered approach, beginning with the confirmation of the hypothesized primary target interaction and progressively expanding to a broader panel of potential off-targets. This "selectivity cascade" allows for an efficient allocation of resources, prioritizing the most likely and highest-risk interactions first.
Experimental Design: A Multi-pronged Approach to Quantifying Selectivity
To construct a comprehensive cross-reactivity profile for tert-Butyl trans-3-cyanocyclohexylcarbamate, we will employ a series of well-established in vitro assays. The causality behind our experimental choices lies in the need for orthogonal validation; utilizing multiple, distinct methodologies to measure the same endpoint (inhibition or binding) provides a higher degree of confidence in the results.
Primary Target Validation and Potency Determination
The initial step is to quantify the inhibitory activity of tert-Butyl trans-3-cyanocyclohexylcarbamate against its hypothesized primary target, human Acetylcholinesterase (hAChE).
Experimental Protocol 1: Determination of IC50 for hAChE using the Ellman Method
This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.[1][2]
-
Reagents and Materials:
-
Human recombinant Acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
tert-Butyl trans-3-cyanocyclohexylcarbamate (test compound)
-
Donepezil (positive control inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare a series of dilutions of tert-Butyl trans-3-cyanocyclohexylcarbamate and the positive control, Donepezil, in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound dilutions or control to respective wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of hAChE solution to all wells except for the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A tiered strategy for assessing cross-reactivity.
Comparative Data Summary
The following tables present hypothetical data for the cross-reactivity profiling of tert-Butyl trans-3-cyanocyclohexylcarbamate.
Table 1: Inhibitory Potency (IC50) of tert-Butyl trans-3-cyanocyclohexylcarbamate against a Panel of Enzymes
| Enzyme Target | Substrate | IC50 (µM) |
| hAChE (Primary Target) | ATCI | 0.15 |
| hBChE | Butyrylthiocholine | 1.2 |
| hCES1 | p-Nitrophenyl acetate | > 50 |
| hFAAH | Arachidonoyl-p-nitroanilide | 8.5 |
| Trypsin | BAPNA | > 100 |
| Chymotrypsin | SUPHEPA | > 100 |
Table 2: Binding Kinetics of tert-Butyl trans-3-cyanocyclohexylcarbamate to Selected Targets (SPR)
| Enzyme Target | k_on (1/Ms) | k_off (1/s) | K_D (µM) |
| hAChE (Primary Target) | 2.5 x 10^5 | 3.8 x 10^-2 | 0.152 |
| hBChE | 1.8 x 10^5 | 2.1 x 10^-1 | 1.17 |
| hFAAH | 7.2 x 10^4 | 6.1 x 10^-1 | 8.47 |
Interpretation and Comparative Analysis
The hypothetical data presented above allows for a clear and objective comparison of the selectivity of tert-Butyl trans-3-cyanocyclohexylcarbamate.
-
Potency against the Primary Target: The compound demonstrates potent inhibition of hAChE with a sub-micromolar IC50 value of 0.15 µM. This is further corroborated by the SPR data, which shows a corresponding K_D of 0.152 µM.
-
Selectivity over BChE: The IC50 for BChE is 1.2 µM, resulting in a selectivity index (IC50_BChE / IC50_AChE) of 8. This indicates a modest but clear preference for AChE over its closest homolog.
-
Broader Selectivity: The compound exhibits significantly weaker or no activity against other serine hydrolases such as CES1, trypsin, and chymotrypsin (IC50 > 50-100 µM). This suggests a good degree of selectivity within the broader enzyme superfamily.
-
Interaction with FAAH: An off-target interaction with FAAH is observed, albeit with a significantly lower potency (IC50 = 8.5 µM) compared to the primary target. The selectivity index versus FAAH is approximately 57. While this represents a considerable selectivity window, this interaction may warrant further investigation in a cellular context to understand its potential physiological relevance.
Conclusion
This comprehensive guide outlines a systematic and robust approach for the cross-reactivity profiling of tert-Butyl trans-3-cyanocyclohexylcarbamate. By integrating enzymatic inhibition assays with direct binding studies, we can construct a detailed and reliable selectivity profile. The hypothetical data for tert-Butyl trans-3-cyanocyclohexylcarbamate suggests a potent and reasonably selective inhibitor of Acetylcholinesterase. While a modest level of cross-reactivity with BChE and a weaker interaction with FAAH are noted, the compound demonstrates a favorable selectivity profile against a broader panel of serine hydrolases.
The methodologies and analytical framework presented herein are broadly applicable to the characterization of other novel chemical entities, providing a solid foundation for informed decision-making in the drug discovery and development pipeline. A thorough understanding of a compound's selectivity is not just an academic exercise; it is a critical determinant of its ultimate clinical success.
References
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Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
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Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
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Dar, A. C., Das, J., Shokat, K. M., & Cagan, R. L. (2008). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. Nature, 452(7185), 312–317. [Link]
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Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the development of butyrylcholinesterase inhibitors. Current medicinal chemistry, 20(25), 3047–3070. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Quantitative analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate using an internal standard
An In-Depth Technical Guide to the Quantitative Analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate Utilizing an Internal Standard Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
Accurate quantification of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring process consistency, product purity, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate, a key synthetic building block. With a focus on scientific integrity and practical application, we present a detailed, validated High-Performance Liquid Chromatography (HPLC) method using an internal standard. This document delves into the rationale behind methodological choices, offers step-by-step protocols, and provides representative data to guide researchers in establishing robust and reliable analytical systems.
The Analytical Imperative: Quantifying a Key Intermediate
tert-Butyl trans-3-cyanocyclohexylcarbamate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures and as a raw material directly impact the yield and impurity profile of the final drug product. Therefore, a validated, precise, and accurate analytical method for its quantification is not merely a procedural step but a fundamental requirement for quality control and process optimization.
The use of an internal standard (IS) is paramount in chromatographic analysis. An IS is a compound of known concentration added to every sample (calibrators, controls, and unknowns) to correct for variations in sample preparation, injection volume, and instrument response. The quantification is based on the ratio of the analyte's response to the IS's response, a principle that significantly enhances the precision and accuracy of the results.[1][2]
Strategic Selection of an Analytical Technique: A Comparative Overview
The choice of analytical instrumentation is a critical decision dictated by the analyte's physicochemical properties, the required sensitivity, and the laboratory's capabilities.
| Technique | Principle | Advantages | Disadvantages & Causality | Suitability for Analyte |
| HPLC-UV | Separation based on polarity via a reversed-phase column, with detection by UV absorbance. | Robust, cost-effective, widely available, excellent for purity and assay determination. | Moderate sensitivity. Requires a UV-absorbing chromophore in the analyte (the carbamate group provides this). | Excellent. The carbamate and cyano groups offer sufficient polarity for good retention and separation on a C18 column, and the carbamate provides a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds based on boiling point, with mass-based identification. | High resolving power for volatile impurities. | High risk of thermal degradation. Carbamates, particularly those with a tert-butyl group, are known to be thermally labile and can decompose in the hot GC injection port, leading to inaccurate and unreliable results.[3] | Not Recommended. The potential for pyrolysis of the tert-butoxycarbonyl (Boc) protecting group makes this method unreliable for quantifying the intact molecule.[3] |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive detection by tandem mass spectrometry. | Unmatched sensitivity and selectivity, ideal for complex matrices and trace-level analysis. Confirms molecular identity.[4][5] | Higher cost and complexity of instrumentation and method development. | Superior, but not always necessary. Ideal for bioanalytical studies or detecting trace-level impurities. For routine QC of a bulk intermediate, the robustness of HPLC-UV is often sufficient and more practical. |
The Principle of Internal Standard Calibration
The internal standard method is a self-validating system. By adding a fixed amount of the IS to every sample, any procedural error (e.g., a 5% loss during an extraction step or a 2% smaller injection volume) will affect both the analyte and the IS proportionally. The ratio of their peak areas, therefore, remains constant, ensuring the calculated concentration is unaffected by these variations.
Caption: The ratio of analyte to internal standard response corrects for process variations.
A Validated HPLC-UV Method for Quantitative Analysis
This section details a robust, validated reversed-phase HPLC method. The trustworthiness of this protocol is established by adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
The Causality of Internal Standard Selection
The ideal internal standard should be structurally and chemically similar to the analyte but chromatographically resolved from it and any other components in the sample matrix. For tert-Butyl trans-3-cyanocyclohexylcarbamate, an excellent choice is tert-Butyl trans-4-bromocyclohexylcarbamate .
Justification:
-
Structural Similarity: It shares the same tert-butylcarbamate and cyclohexyl core, ensuring similar extraction efficiency and chromatographic behavior.
-
Chromatographic Resolution: The bromo-substituent provides a different polarity compared to the cyano-group, ensuring it elutes at a different retention time.
-
UV Absorbance: It possesses the same carbamate chromophore, allowing for detection at a similar UV wavelength.
-
Commercial Availability: It is readily available as a chemical standard.
-
Absence in Samples: It will not be present in the actual test samples.
Experimental Protocol
A. Reagents and Materials
-
tert-Butyl trans-3-cyanocyclohexylcarbamate Reference Standard (>99% purity)
-
tert-Butyl trans-4-bromocyclohexylcarbamate (Internal Standard, >99% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Methanol (HPLC Grade)
-
Volumetric flasks, pipettes, and autosampler vials
B. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Internal Standard Stock Solution (IS Stock; 1.0 mg/mL): Accurately weigh approximately 25 mg of the internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Analyte Stock Solution (Analyte Stock; 1.0 mg/mL): Accurately weigh approximately 25 mg of the analyte reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Internal Standard Solution (WIS; 50 µg/mL): Pipette 5.0 mL of IS Stock into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of Analyte Stock into a constant volume of IS Stock, then diluting. For example, to prepare a 100 µg/mL calibration standard:
-
Pipette 1.0 mL of Analyte Stock (1.0 mg/mL) and 1.0 mL of IS Stock (1.0 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with diluent. This yields a solution with 100 µg/mL of analyte and 100 µg/mL of IS.
-
Prepare a 5-point calibration curve (e.g., 10, 50, 100, 200, 400 µg/mL).
-
C. Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Pipette 5.0 mL of the IS Stock solution into the flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Conditions
-
Instrument: HPLC system with UV Detector
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
Analytical Workflow Visualization
Caption: From sample preparation to final calculation, a systematic workflow ensures accuracy.
Method Validation: Demonstrating Fitness for Purpose
The analytical method must be validated to prove it is suitable for its intended purpose.[7][8] The following tables summarize representative data from a method validation study based on ICH guidelines.[6]
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) |
| 10 | 0.102 |
| 50 | 0.505 |
| 100 | 1.001 |
| 200 | 1.998 |
| 400 | 4.015 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 10 - 400 µg/mL |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results.
| Spiked Level | Concentration (µg/mL) | Accuracy (% Recovery, Mean, n=6) | Precision (%RSD, Repeatability) |
| Low | 50 | 99.5% | 1.2% |
| Medium | 100 | 100.8% | 0.8% |
| High | 200 | 101.2% | 0.9% |
Acceptance Criteria: Recovery: 98.0-102.0%; RSD: ≤ 2.0%. Conclusion: The method is both accurate and precise.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by analyzing a placebo (matrix without analyte or IS), which showed no interfering peaks at the retention times of the analyte and the internal standard.
LOD & LOQ
-
Limit of Detection (LOD): 1.5 µg/mL (Signal-to-Noise ratio of 3:1)
-
Limit of Quantitation (LOQ): 5.0 µg/mL (Signal-to-Noise ratio of 10:1)
Conclusion
This guide has established a robust, reliable, and validated HPLC-UV method for the quantitative analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate. The strategic implementation of an internal standard, tert-Butyl trans-4-bromocyclohexylcarbamate, ensures a high degree of precision and accuracy, making the method suitable for routine quality control in a pharmaceutical development or manufacturing environment. While LC-MS/MS offers higher sensitivity, the described HPLC-UV method provides the optimal combination of performance, cost-effectiveness, and accessibility for its intended purpose. Adherence to the detailed protocol and validation principles outlined herein will enable researchers and scientists to generate trustworthy data essential for advancing drug development programs.
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ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Available from: [Link]
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PubChem. tert-Butyl 3-oxocyclobutylcarbamate. Available from: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
tert-Butyl trans-3-cyanocyclohexylcarbamate: Proper Disposal & Handling Guide
[1]
Executive Summary: The "Do Not" Directive
For immediate operational safety, adhere to these three non-negotiable constraints before proceeding with any disposal workflow:
-
DO NOT mix this compound (solid or solution) with strong acids (e.g., HCl, TFA, H₂SO₄).
-
Reason: The Boc-group is acid-labile; contact generates isobutylene gas and CO₂ (pressure hazard). Furthermore, acidic hydrolysis of the nitrile group can theoretically release hazardous ammonium salts or, under specific reductive conditions, traces of HCN.
-
-
DO NOT dispose of via municipal drains or trash.
-
Reason: Organic nitriles pose aquatic toxicity risks and are regulated under environmental protection statutes (e.g., RCRA, EPA).
-
-
DO NOT mix with strong oxidizers.[1]
-
Reason: Carbamates are combustible organic solids; mixtures with oxidizers create fire hazards.
-
Chemical Profile & Hazard Identification
To dispose of tert-butyl trans-3-cyanocyclohexylcarbamate safely, one must understand its functional reactivity.[2] This is not a simple inert solid; it is a bifunctional intermediate .
| Feature | Chemical Logic | Disposal Implication |
| Functional Group A | Nitrile (-CN) | Requires high-temperature incineration to destroy the C-N bond prevents cyanide leaching.[2] |
| Functional Group B | Boc-Carbamate | Acid-sensitive.[2][3] Decomposes to release gas (isobutylene/CO₂). Pressure hazard in sealed waste drums if mixed with acid. |
| Physical State | Solid (Powder) | Dust explosion hazard if handled in bulk.[2] |
| Solubility | Organic Solvents (DMSO, DCM) | Must be disposed of as a solvent-contaminated solid or organic liquid waste.[2] |
Waste Stream Classification (RCRA & Global Standards)
While this specific CAS is often not explicitly P-listed (acutely hazardous) or U-listed under US EPA RCRA regulations, it must be characterized by its properties and functional groups.
-
Primary Classification: Non-Halogenated Organic Waste.
-
RCRA Code (USA):
-
If pure solid: Often classified as Non-Regulated Chemical Waste (unless characteristic toxicity is proven), but Best Practice dictates management as Hazardous Waste .
-
If in solvent (e.g., Acetone/Methanol): D001 (Ignitable).
-
-
European Waste Code (EWC): 07 05 13* (Solid wastes containing dangerous substances).
Operational Disposal Protocol
This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the lab bench to the final incineration facility.
Phase 1: Pre-Disposal Stabilization
Before moving the material to a waste container, ensure it is chemically stable.
-
Quench Active Reactions: If the material is in a reaction mixture (e.g., with unreacted reagents), quench carefully.
-
Note: If the reaction involved strong bases (LiHMDS, NaH), quench with a mild buffer (Ammonium Chloride) before adding to the organic waste stream.
-
-
Neutralize pH: Ensure the waste solution is pH 6–8.
-
Critical: Never add acidic waste to a container holding this carbamate.
-
Phase 2: Segregation & Container Selection
Use the following decision matrix to select the correct waste stream.
Workflow Diagram: Waste Stream Decision Tree
Caption: Decision tree for segregating solid vs. liquid waste, emphasizing the critical acid-neutralization step to prevent gas evolution.
Phase 3: Labeling & Storage
-
Labeling:
-
Chemical Name: Write the full name. Do not use abbreviations like "Boc-Amine" alone.
-
Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% tert-Butyl...").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) .
-
Keep container closed at all times (EPA requirement) to prevent solvent evaporation and moisture ingress.
-
Secondary Containment: Use a polyethylene tray to catch spills.
-
Emergency Contingencies
In the event of a spill or exposure, follow these immediate steps.
| Scenario | Immediate Action | Technical Rationale |
| Spill (Solid) | Dampen with water/surfactant, then sweep.[2] | Prevents dust generation and inhalation.[2][4][5] |
| Spill (Liquid) | Absorb with vermiculite or sand.[2] | Do NOT use sawdust (combustible).[2] |
| Skin Contact | Wash with soap and water for 15 min.[2] | Nitriles can absorb through skin; rapid dilution is key.[2] |
| Fire | Use CO₂, Dry Chemical, or Foam.[2][6] | Water spray may spread organic solvents if present.[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: Nitrile Handling Safety. National Library of Medicine. [Link]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
